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  • Product: ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE
  • CAS: 5381-98-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Anhydro-(o-carboxyphenyl)phosphorochloridate: Synthesis, Reactivity, and Applications in Drug Development

Abstract Anhydro-(o-carboxyphenyl)phosphorochloridate, also known by its systematic name 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one (CAS RN: 5381-98-6), is a reactive cyclic acyl phosphorochloridate. Its unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Anhydro-(o-carboxyphenyl)phosphorochloridate, also known by its systematic name 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one (CAS RN: 5381-98-6), is a reactive cyclic acyl phosphorochloridate. Its unique structural features, combining a reactive P-Cl bond and a strained cyclic phosphate ester, make it a valuable reagent in organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile with key nucleophiles, and a detailed exploration of its potential as a β-lactamase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound.

Introduction: Unveiling a Reactive Intermediate

Anhydro-(o-carboxyphenyl)phosphorochloridate is a derivative of salicylic acid where the carboxyl and hydroxyl groups are cyclized by a phosphorochloridate moiety. The resulting five-membered ring containing a phosphorus(V) center is highly strained, rendering the P-Cl bond exceptionally labile and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a phosphorylating agent.

It is crucial to distinguish this compound from its close structural analog, 2-chloro-1,3,2-benzodioxaphosphorin-4-one (CAS RN: 5381-99-7), which contains a phosphorus(III) center and is also known as salicylchlorophosphite. The presence of the additional P=O bond in anhydro-(o-carboxyphenyl)phosphorochloridate significantly influences its reactivity and stability.

Table 1: Nomenclature and Key Identifiers

PropertyValue
Primary Name Anhydro-(o-carboxyphenyl)phosphorochloridate
Systematic Name 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one
CAS Number 5381-98-6[1]
Molecular Formula C₇H₄ClO₄P[1]
Molecular Weight 218.53 g/mol [1]
Synonyms 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide, Salicylic acid phosphorochloridate cyclic anhydride

Synthesis and Characterization: A Proposed Pathway

While specific, detailed experimental protocols for the synthesis of anhydro-(o-carboxyphenyl)phosphorochloridate are not extensively reported in readily available literature, a plausible and chemically sound synthetic route can be devised based on established organophosphorus chemistry. The most logical approach involves the reaction of salicylic acid with phosphorus oxychloride (POCl₃).

Proposed Synthesis Protocol

The reaction of salicylic acid with phosphorus oxychloride is expected to proceed in a two-step manner within a single pot: initial formation of a phosphorodichloridate intermediate followed by intramolecular cyclization.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product SalicylicAcid Salicylic Acid Reaction + SalicylicAcid->Reaction POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reaction Product Anhydro-(o-carboxyphenyl)- phosphorochloridate Reaction->Product Heat, Inert Solvent - 2 HCl

Figure 1: Proposed synthesis of anhydro-(o-carboxyphenyl)phosphorochloridate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of salicylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane) is prepared.

  • Reagent Addition: Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of HCl gas (which should be scrubbed through a base trap).

  • Work-up and Purification: After completion of the reaction (typically several hours), the solvent and any excess POCl₃ are removed under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive phosphorus oxychloride and the product.

  • Dry Solvents: Anhydrous solvents are essential for the same reason.

  • Excess POCl₃: A slight excess of phosphorus oxychloride ensures complete conversion of the salicylic acid.

  • Reflux: Heating is necessary to overcome the activation energy for both the initial phosphorylation and the subsequent intramolecular cyclization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (4H) would appear as a complex multiplet in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the phosphate ester.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm range. The carbonyl carbon of the ester would be significantly downfield (δ > 160 ppm). Carbons attached to oxygen will also show characteristic downfield shifts.
³¹P NMR A single resonance is expected in the chemical shift range characteristic of cyclic phosphate esters, likely between δ -10 and +10 ppm.
IR (Infrared) Strong absorption bands are expected for the P=O stretch (~1300 cm⁻¹), the C=O stretch of the ester (~1750 cm⁻¹), and P-O-C stretches (~1000-1100 cm⁻¹).
Mass Spec (MS) The mass spectrum would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). A prominent fragment would likely be the loss of a chlorine atom [M-Cl]⁺.

Chemical Reactivity and Mechanistic Insights

The reactivity of anhydro-(o-carboxyphenyl)phosphorochloridate is dominated by the electrophilicity of the phosphorus atom. The P-Cl bond is an excellent leaving group, making the compound a potent phosphorylating agent.

Reactions with Nucleophiles

Anhydro-(o-carboxyphenyl)phosphorochloridate readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to form the corresponding phosphate esters and phosphoramidates.

General Reaction Mechanism:

G cluster_reactants Reactants cluster_product Product Reagent Anhydro-(o-carboxyphenyl)- phosphorochloridate Reaction + Reagent->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂) Nucleophile->Reaction Product Phosphorylated Product Reaction->Product Base (e.g., Pyridine) - Base·HCl

Figure 2: General reaction of anhydro-(o-carboxyphenyl)phosphorochloridate with nucleophiles.

These reactions typically proceed via a nucleophilic substitution at the phosphorus center. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

Application in the Synthesis of Phosphoramidates

The synthesis of phosphoramidates is of significant interest in drug development, as this moiety is a key component of many antiviral and anticancer prodrugs. Anhydro-(o-carboxyphenyl)phosphorochloridate can serve as a valuable reagent in this context. The reaction with a primary or secondary amine would yield a phosphoramidate, which upon subsequent hydrolysis of the cyclic ester, would generate the desired phosphoramidate prodrug.

Potential as a β-Lactamase Inhibitor

One of the most compelling applications of anhydro-(o-carboxyphenyl)phosphorochloridate lies in its potential as an inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics such as penicillins and cephalosporins.

Mechanism of β-Lactamase Inhibition by Cyclic Acyl Phosph(on)ates

Research into cyclic acyl phosph(on)ates has shown that these compounds can be effective inhibitors of both class A and class C β-lactamases.[2][3] The proposed mechanism of inhibition involves the covalent modification of the active site serine residue of the enzyme.

G E_I Enzyme (E) + Inhibitor (I) EI Non-covalent Complex (EI) E_I->EI Reversible Binding EI_prime Covalent Adduct (E-I') (Acylated or Phosphorylated Enzyme) EI->EI_prime Covalent Modification Inactive Inactive Enzyme EI_prime->Inactive Irreversible Inhibition

Figure 3: Proposed mechanism of β-lactamase inhibition by cyclic acyl phosphates.

The inhibition can proceed through two potential pathways:

  • Acylation: The active site serine attacks the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a stable acylated enzyme.

  • Phosphorylation: The active site serine attacks the phosphorus atom, displacing the chloride ion and forming a stable phosphoryl-enzyme intermediate.

Studies on similar cyclic acyl phosphates suggest that the mechanism may favor acylation.[2][3] This is a significant finding, as many traditional β-lactamase inhibitors also function by acylating the active site serine. The rigid conformation of the cyclic inhibitor, once opened and covalently bound, may prevent the deacylation step that would regenerate the active enzyme.

Anhydro-(o-carboxyphenyl)phosphorochloridate, as a cyclic acyl phosphorochloridate, fits the structural profile of this class of inhibitors and warrants further investigation for its potential as a broad-spectrum β-lactamase inhibitor.

Safety and Handling

Anhydro-(o-carboxyphenyl)phosphorochloridate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is expected to be corrosive and will likely cause severe skin burns and eye damage upon contact. It is also likely to be harmful if swallowed or inhaled. The compound is moisture-sensitive and will hydrolyze to release hydrochloric acid and phosphoric acid derivatives.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

Conclusion and Future Perspectives

Anhydro-(o-carboxyphenyl)phosphorochloridate is a highly reactive molecule with significant potential in both synthetic and medicinal chemistry. Its utility as a phosphorylating agent for the construction of phosphate esters and phosphoramidates is clear. Furthermore, its structural similarity to known cyclic acyl phosphate inhibitors of β-lactamases makes it a compelling candidate for further investigation in the development of new strategies to combat antibiotic resistance.

Future research should focus on the development of a robust and scalable synthesis for this compound, a thorough investigation of its reactivity with a wider range of nucleophiles, and a detailed biological evaluation of its β-lactamase inhibitory activity and mechanism of action. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

  • Pratt, R. F., et al. (2003). Inhibition of beta-lactamases by monocyclic acyl phosph(on)
  • Pratt, R. F., et al. (2003). Inhibition of β-Lactamases by Monocyclic Acyl Phosph(on)
  • PubChem. 2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione. Retrieved from [Link]

  • Gaylord, N. G., & Kamath, P. M. (1952). Salicylic acid, p-chlorophenyl ester. Organic Syntheses, 32, 25.
  • Pratt, R. F. (2001). Mechanism of Inhibition of the Class C β-Lactamase of Enterobacter cloacae P99 by Cyclic Acyl Phosph(on)ates: Rescue by Return. Biochemistry, 40(43), 12976-12983.
  • Kaur, J., et al. (2004). Inhibition of Class D β-Lactamases by Acyl Phosphates and Phosphonates. Antimicrobial Agents and Chemotherapy, 48(2), 551-557.
  • Wikipedia. Phosphoryl chloride. Retrieved from [Link]

  • Wikipedia. β-Lactamase inhibitor. Retrieved from [Link]

Sources

Exploratory

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6): Physicochemical Profiling and Applications in Advanced Phosphorylation

Executive Summary In the landscape of synthetic organic chemistry and drug development, the precise installation of phosphate groups onto complex biomolecules remains a critical bottleneck. Anhydro-(o-carboxyphenyl)phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the precise installation of phosphate groups onto complex biomolecules remains a critical bottleneck. Anhydro-(o-carboxyphenyl)phosphorochloridate (also known as salicylic acid phosphorochloridate cyclic anhydride) emerges as a highly reactive, electrophilic P(V) reagent designed to overcome the limitations of standard phosphorylating agents like POCl₃. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and application protocols, specifically tailored for researchers synthesizing modified nucleoside phosphates or investigating novel β-lactamase inhibitors.

Physicochemical Profiling

Understanding the structural parameters of anhydro-(o-carboxyphenyl)phosphorochloridate is essential for predicting its solubility, reactivity, and behavior in anhydrous environments. The compound features a strained cyclic anhydride system fused to a benzene ring, rendering the phosphorus center exceptionally electrophilic[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-chloro-2-oxo-1,3,2λ⁵-benzodioxaphosphinin-4-one
CAS Number 5381-98-6
Molecular Formula C₇H₄ClO₄P
Molecular Weight 218.53 g/mol
Exact Mass 217.95 Da
Topological Polar Surface Area (TPSA) 52.6 Ų
XLogP3 1.8
Appearance Off-White Solid

Data sourced from [1].

Chemical Reactivity & Mechanistic Pathways

Nucleoside Phosphorylation

The primary utility of this reagent lies in the chemical synthesis of nucleoside 5'-monophosphates and polyphosphates. Traditional methods often suffer from low yields or require harsh conditions. As noted in recent comparative studies on nucleoside phosphorylation, phosphochloride agents like salicylic acid phosphorochloridate cyclic anhydride are highly effective for installing phosphate groups onto delicate modified nucleosides[2].

The reaction proceeds via the nucleophilic attack of the unprotected 5'-hydroxyl of the nucleoside onto the P(V) center, displacing the chloride ion. The resulting cyclic intermediate is subsequently hydrolyzed in a mildly alkaline buffer to cleave the salicylic acid moiety, yielding the pure monophosphate.

G A Nucleoside (Unprotected 5'-OH) C Cyclic Phosphate Intermediate A->C Pyridine/DMF 0 °C B Anhydro-(o-carboxyphenyl) phosphorochloridate B->C Electrophilic Attack (-HCl) D Nucleoside 5'-Monophosphate (Target Product) C->D TEAB Buffer (pH 7.5) Hydrolysis E Salicylic Acid (Byproduct) C->E Ring Cleavage

Fig 1. Chemical phosphorylation pathway using anhydro-(o-carboxyphenyl)phosphorochloridate.

Structural Mimicry: β-Lactamase Inhibition

Beyond synthesis, chemical catalogs and structural studies identify this compound as a "penicillin-like" inhibitor of β-lactamases[3]. The structural mimicry is profound: the cyclic phosphorochloridate anhydride mimics the strained four-membered β-lactam ring found in penicillins. When the active-site serine of a β-lactamase attacks the phosphorus atom, it opens the ring and leads to a stable, covalently bound phospho-ester dead-end complex, effectively neutralizing the enzyme.

G A β-Lactamase Active Site (Serine-OH) C Nucleophilic Attack on P(V) Center A->C B Cyclic Phosphorochloridate (β-Lactam Mimic) B->C D Ring Opening & Phospho-Ester Formation C->D Covalent bonding E Irreversible Enzyme Inactivation (Dead-end Complex) D->E Steric Blockade

Fig 2. Hypothesized mechanism of β-lactamase inhibition via structural mimicry.

Experimental Protocol: Chemical Synthesis of Nucleoside 5'-Monophosphates

As a Senior Application Scientist, I emphasize that successful phosphorylation with this reagent is entirely dependent on strict moisture exclusion and precise temperature control. The following protocol outlines a self-validating system for synthesizing modified nucleoside 5'-monophosphates.

Phase 1: Rigorous Desiccation
  • Step 1: Co-evaporate the unprotected nucleoside (1.0 eq) with anhydrous pyridine three times under a high vacuum.

  • Causality: Anhydro-(o-carboxyphenyl)phosphorochloridate is violently hygroscopic. Any residual water will outcompete the nucleoside's 5'-OH for the electrophilic phosphorus, prematurely hydrolyzing the reagent into inert salicylic and phosphoric acids, thereby destroying the yield.

Phase 2: Electrophilic Phosphorylation
  • Step 2: Dissolve the dried nucleoside in a mixture of anhydrous pyridine and N,N-dimethylformamide (DMF). Chill the reaction vessel to 0 °C under an argon atmosphere.

  • Step 3: Dropwise, add a freshly prepared 0.5 M solution of anhydro-(o-carboxyphenyl)phosphorochloridate (1.2 eq) in anhydrous DMF.

  • Causality: The P(V) center is extremely reactive. Maintaining 0 °C suppresses thermodynamic off-target phosphorylation at the secondary 3'-OH or exocyclic amines. Pyridine serves a dual purpose: as a polar solvent and as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed depurination or cleavage of delicate glycosidic bonds.

Phase 3: Ring Cleavage and Hydrolysis
  • Step 4: After 2 hours of stirring at 0 °C, quench the reaction by adding cold 0.1 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir for an additional 30 minutes.

  • Causality: The initial reaction yields a cyclic phosphate intermediate. The mildly alkaline TEAB buffer facilitates the nucleophilic attack of water, opening the salicylic acid ring and cleaving the leaving group. This stabilizes the final nucleoside 5'-monophosphate without degrading the newly formed phosphodiester bond.

Phase 4: Isolation
  • Step 5: Purify via DEAE-Sephadex anion-exchange chromatography, eluting with a linear gradient of TEAB (0.01 to 0.5 M).

  • Causality: Anion-exchange effectively separates the highly negatively charged monophosphate from neutral unreacted nucleosides and the cleaved salicylic acid byproduct.

Safety, Handling, and Environmental Impact

Due to its electrophilic nature, anhydro-(o-carboxyphenyl)phosphorochloridate requires stringent safety protocols. It is classified as a corrosive and highly reactive substance.

Table 2: Hazard Classifications & Mitigations

Hazard ClassDescription & Mitigation
Reactivity (R14) Reacts violently with water. Mitigation : Handle strictly under inert gas (Argon/N₂) using Schlenk line techniques. Ensure all glassware is oven-dried.
Corrosivity (H314) Causes severe skin burns and eye damage. Mitigation : Use heavy-duty nitrile gloves, a face shield, and execute all transfers within a certified fume hood.
Storage Conditions Store at 0–8 °C in a sealed desiccator. Mitigation : Allow the container to warm to room temperature before opening to prevent atmospheric condensation on the reagent.

References

  • National Center for Biotechnology Information. "2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione | C7H4ClO4P | CID 240336". PubChem. Available at:[Link]

  • Koplūnaitė, M., Butkutė, K., Špelveris, D., & Meškys, R. (2022). "Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates". International Journal of Molecular Sciences (MDPI), 23(22), 13734. Available at:[Link]

Sources

Foundational

Anhydro-(o-carboxyphenyl)phosphorochloridate: Exact Mass Profiling and Mechanistic Role as a β-Lactamase Inhibitor

Executive Summary Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)[1], structurally defined as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide[2], is a highly reactive cyclic acyl phosphate. While compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)[1], structurally defined as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide[2], is a highly reactive cyclic acyl phosphate. While compounds in this structural family are frequently utilized as phosphitylating or phosphorylating agents in nucleotide prodrug synthesis, this specific P(V) oxide derivative has garnered significant attention in pharmacology as a "Penicillin-Like" inhibitor of serine β-lactamases[1][2].

This technical guide provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and exact mass—and details the biochemical causality behind its efficacy as a covalent enzyme inhibitor. Furthermore, it outlines self-validating analytical and kinetic protocols designed for drug development professionals working with moisture-sensitive cyclic acyl phosphates.

Physicochemical Profiling and Mass Spectrometry Parameters

Understanding the exact isotopic mass of anhydro-(o-carboxyphenyl)phosphorochloridate is critical for distinguishing it from its P(III) analog (salicyl chlorophosphite, exact mass ~201.95 Da) during High-Resolution Mass Spectrometry (HRMS) validation. The presence of a single chlorine atom dictates a distinct M and M+2 isotopic envelope (approximate 3:1 ratio of ³⁵Cl to ³⁷Cl), which serves as a primary diagnostic feature in mass spectra.

Quantitative Data Summary
PropertyValue
Chemical Name Anhydro-(o-carboxyphenyl)phosphorochloridate[1]
IUPAC / Synonym 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide[2]
CAS Number 5381-98-6[1]
Molecular Formula C₇H₄ClO₄P[1]
Molecular Weight 218.53 g/mol [1]
Exact Mass (Monoisotopic) 217.9535733 Da[1]
Heavy Atom Count 13[1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 52.6 Ų[1]

Mechanistic Insights: β-Lactamase Inhibition

The resistance of bacteria to β-lactam antibiotics is predominantly driven by the expression of β-lactamases. Anhydro-(o-carboxyphenyl)phosphorochloridate acts as a mechanism-based inhibitor by structurally mimicking the strained β-lactam ring[2].

When the inhibitor enters the active site of a serine β-lactamase (such as Class A TEM or Class C P99), it initially forms a reversible, non-covalent complex (EI). The active-site serine subsequently executes a nucleophilic attack. Interestingly, advanced ³¹P-NMR and lysinoalanine analyses of enzymes inhibited by related cyclic acyl phosphates strongly favor a mechanism of enzyme acylation rather than phosphylation [3]. The serine attacks the carbonyl carbon of the inhibitor, triggering ring-opening and the formation of a highly stable, hydrolytically inert acyl-enzyme complex (EI')[3]. This dead-end complex effectively neutralizes the enzyme, preventing it from hydrolyzing therapeutic antibiotics.

Mechanism E β-Lactamase (Ser-OH) Active Enzyme EI Non-covalent Complex (EI) Reversible Binding E->EI + Inhibitor (I) I Anhydro-(o-carboxyphenyl) phosphorochloridate I->EI EI->E Dissociation EI_cov Acyl-Enzyme Complex (EI') Covalent Inhibition EI->EI_cov Nucleophilic Attack by Ser-OH (Ring Opening via Acylation) Inactive Hydrolytically Inert Dead-End Complex EI_cov->Inactive Irreversible Blockade

Figure 1: Mechanism of β-lactamase inhibition via covalent acylation by cyclic acyl phosphates.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation steps to account for the extreme moisture sensitivity of the P-Cl bond.

Protocol A: LC-HRMS Validation of Exact Mass

Causality: The highly reactive phosphorochloridate will rapidly hydrolyze to the corresponding phosphoric acid derivative in the presence of water. Therefore, strictly anhydrous sample preparation and aprotic chromatographic conditions are mandatory to observe the intact exact mass of 217.9535 Da.

  • Sample Preparation: Dissolve 1 mg of anhydro-(o-carboxyphenyl)phosphorochloridate in 1 mL of strictly anhydrous acetonitrile (MeCN) inside a nitrogen-purged glovebox. Add 10 µL of an internal standard (e.g., triphenylphosphine oxide) to validate ionization efficiency.

  • UHPLC Separation: Inject 1 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a rapid, 2-minute isocratic elution with 100% anhydrous MeCN (0.1% formic acid) to prevent on-column solvolysis.

  • ESI-Q-TOF MS Acquisition: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Calibrate the TOF analyzer to ensure sub-5 ppm mass accuracy.

  • Data Validation: Extract the ion chromatogram for the calculated [M+H]⁺ adduct at m/z 218.9614. Validate the identity by confirming the M+2 peak at m/z 220.9584, ensuring the ~3:1 intensity ratio characteristic of the ³⁵Cl/³⁷Cl isotopic distribution.

Workflow Prep Sample Prep (Anhydrous MeCN) LC UHPLC Separation (Aprotic Phase) Prep->LC ESI ESI Source (Positive Ion) LC->ESI TOF Q-TOF MS (High Resolution) ESI->TOF Data Exact Mass: 217.9535 Da Isotope Pattern Match TOF->Data

Figure 2: LC-HRMS analytical workflow for exact mass validation and isotopic pattern matching.

Protocol B: β-Lactamase Kinetic Inhibition Assay

Causality: To prove that the compound is a time-dependent covalent inhibitor, a reporter substrate (Nitrocefin) is used. Nitrocefin undergoes a massive shift in its extinction coefficient upon β-lactam ring cleavage, allowing highly sensitive, real-time spectrophotometric tracking of residual enzyme activity.

  • Reagent Preparation: Prepare a 10 nM solution of purified TEM-1 β-lactamase in 50 mM phosphate buffer (pH 7.0). Prepare a 100 µM stock of Nitrocefin in DMSO.

  • Inhibitor Titration: Prepare serial dilutions of anhydro-(o-carboxyphenyl)phosphorochloridate (1 µM to 100 µM) in anhydrous DMSO.

  • Pre-Incubation (The Covalent Step): Mix 10 µL of the inhibitor dilutions with 80 µL of the enzyme solution. Incubate at 25°C for varying time intervals (0, 5, 10, and 20 minutes). Self-Validation: Include a vehicle control (DMSO only) to determine baseline uninhibited enzyme velocity ( v0​ ).

  • Reaction Initiation: Add 10 µL of the Nitrocefin stock to the mixture to initiate the reporter reaction.

  • Spectrophotometric Readout: Immediately monitor the increase in absorbance at 482 nm for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the residual velocity ( vi​ ) for each inhibitor concentration. Plot ln(vi​/v0​) versus pre-incubation time to determine the observed rate constant of inactivation ( kobs​ ). Fit the data to the equation kobs​=kinact​[I]/(KI​+[I]) to extract the second-order rate constant ( kinact​/KI​ ), quantifying the inhibitor's potency.

References

  • Title: Anhydro-(O-carboxyphenyl)phosphorochloridate 5381-98-6 Source: LookChem URL: [Link]

  • Title: Inhibition of β-Lactamases by Monocyclic Acyl Phosph(on)ates Source: Biochemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Synthesis and Mechanistic Profiling of Anhydro-(o-carboxyphenyl)phosphorochloridate: A Technical Guide for Advanced Phosphorylation and Enzyme Inhibition

Executive Summary Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) is a highly reactive P(V) cyclic phosphorochloridate[1]. Characterized as an off-white solid with a molecular weight of 218.53 g/mol , this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) is a highly reactive P(V) cyclic phosphorochloridate[1]. Characterized as an off-white solid with a molecular weight of 218.53 g/mol , this compound plays a critical dual role in modern biochemical engineering and drug development[2]. It functions both as a potent phosphorylating agent for the direct synthesis of nucleoside 5'-monophosphates[3] and as a "penicillin-like" covalent inhibitor of β-lactamases[2]. This technical guide elucidates the self-validating synthesis pathway, the underlying chemical kinetics, and the downstream applications of this critical reagent.

Mechanistic Causality: The P(V) Cyclic Architecture

The synthesis of anhydro-(o-carboxyphenyl)phosphorochloridate relies on the condensation of salicylic acid with phosphorus oxychloride (POCl₃)[4].

Causality of Reagent Selection: Unlike phosphorus trichloride (PCl₃), which yields the P(III) chlorophosphite equivalent (Van Boom’s reagent, CAS 5381-99-7)[5], the use of POCl₃ directly generates the P(V) oxidation state. This is a critical strategic choice for downstream applications where direct phosphorylation to a phosphate—rather than a phosphite requiring subsequent chemical oxidation—is mandatory[3].

Reaction Kinetics & Thermodynamics: The reaction proceeds via a sequential nucleophilic attack. The highly nucleophilic phenolic hydroxyl group of salicylic acid first attacks the electrophilic phosphorus of POCl₃, displacing one chloride ion. Subsequent intramolecular cyclization occurs as the carboxylate oxygen attacks the phosphorus, displacing a second chloride and forming the thermodynamically stable 6-membered 1,3,2-benzodioxaphosphorinane ring. The extreme reactivity of the final product is driven by the ring strain and the strong electron-withdrawing effects of the anhydride and ester linkages, making the phosphorus center highly susceptible to nucleophilic attack.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the stoichiometric balance must account for the moisture sensitivity of the phosphorylating agent. A slight excess of POCl₃ is utilized to drive the equilibrium and suppress the formation of polymeric byproducts.

ReagentMW ( g/mol )EquivalentsAmountPhysicochemical Role
Salicylic Acid 138.121.013.8 gPrimary Substrate / Bidentate Ligand
Phosphorus Oxychloride (POCl₃) 153.331.523.0 gPhosphorylating Agent / Electrophile
Anhydrous Toluene 92.14N/A100 mLInert Solvent (Azeotropic removal of HCl)
Pyridine 79.100.050.4 gCatalytic Nucleophile / HCl Scavenger

Self-Validating Synthesis Protocol

The following protocol integrates real-time kinetic indicators and spectroscopic checkpoints to create a self-validating experimental workflow.

Step 1: Anhydrous Setup & Initiation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Connect the top of the condenser to an oil bubbler to monitor the evolution of HCl gas.

  • Charge the flask with Salicylic Acid (13.8 g) and suspend it in Anhydrous Toluene (100 mL). Add catalytic Pyridine (0.4 g). Causality: Toluene is selected because its boiling point (110°C) provides sufficient thermal energy to drive the cyclization and expel HCl gas without thermally degrading the highly reactive product.

Step 2: Controlled Phosphorylation & Cyclization 4. Cool the suspension to 0°C using an ice bath. 5. Add POCl₃ (23.0 g) dropwise over 30 minutes using an addition funnel. 6. Gradually remove the ice bath and heat the reaction mixture to reflux (approx. 110°C). Causality: The initial low temperature controls the highly exothermic first substitution. Subsequent heating is required to overcome the activation energy barrier for the intramolecular cyclization.

Step 3: In-Process Validation (QC Checkpoints) 7. Kinetic Checkpoint: Monitor the oil bubbler. The reaction is kinetically active as long as HCl gas is evolving. Continue refluxing until gas evolution ceases (typically 4-6 hours). 8. Spectroscopic Checkpoint: Withdraw a 0.1 mL aliquot, dilute in anhydrous CDCl₃, and perform a ³¹P NMR scan. The disappearance of the POCl₃ signal (+2.2 ppm) and the emergence of a distinct P(V) singlet (typically between -5 to -15 ppm) definitively validates the formation of the cyclic phosphorochloridate.

Step 4: Isolation & Storage 9. Cool the reaction to room temperature. 10. Remove the toluene and unreacted POCl₃ via vacuum distillation (rotary evaporation under high vacuum). 11. The resulting off-white solid[2] must be immediately transferred to an argon-purged desiccator and stored at -20°C to prevent hydrolytic degradation.

SynthesisWorkflow Start Salicylic Acid + POCl3 Reaction Nucleophilic Attack (0°C to Reflux) Start->Reaction Solvent Anhydrous Toluene + Catalytic Pyridine Solvent->Reaction HClEvol HCl Gas Evolution (Cyclization) Reaction->HClEvol QC1 QC Checkpoint 1: HCl Bubbler Ceases HClEvol->QC1 QC1->Reaction If No (Continue Heating) QC2 QC Checkpoint 2: 31P NMR Validation QC1->QC2 If Yes Purification Vacuum Distillation (Remove Toluene/POCl3) QC2->Purification If P(V) Singlet Confirmed Product Anhydro-(o-carboxyphenyl) phosphorochloridate Purification->Product

Self-validating synthesis workflow for anhydro-(o-carboxyphenyl)phosphorochloridate.

Downstream Applications in Drug Development

A. Advanced Nucleotide Synthesis

In the realm of artificial nucleic acids and antiviral drug development, chemical phosphorylation is a critical bottleneck[3]. Anhydro-(o-carboxyphenyl)phosphorochloridate acts as a highly efficient phosphorylating agent. When reacted with the 5'-hydroxyl group of an unprotected or partially protected nucleoside, the cyclic anhydride opens to form a stable phosphodiester intermediate. Subsequent hydrolysis removes the salicylate leaving group, cleanly yielding the nucleoside 5'-monophosphate[3]. This circumvents the multi-step oxidation required by traditional P(III) phosphoramidite chemistries.

B. "Penicillin-Like" β-Lactamase Inhibition

Antimicrobial resistance driven by β-lactamase enzymes is a profound clinical challenge. Anhydro-(o-carboxyphenyl)phosphorochloridate serves as a "penicillin-like" inhibitor of these enzymes[2]. The structural causality lies in the compound's cyclic geometry, which mimics the spatial arrangement of the β-lactam ring. The active site serine of the β-lactamase mistakenly recognizes the electrophilic phosphorus as the β-lactam carbonyl. Nucleophilic attack by the serine hydroxyl leads to the expulsion of the chloride ion and the opening of the cyclic anhydride. This forms a highly stable, irreversible covalent phosphoserine adduct, permanently neutralizing the enzyme's catalytic capability.

MechanismAction Target β-Lactamase (Active Site Serine) Attack Nucleophilic Attack on Electrophilic P(V) Target->Attack Inhibitor Anhydro-(o-carboxyphenyl) phosphorochloridate Inhibitor->Attack RingOpen Ring-Opening of Cyclic Anhydride Attack->RingOpen Covalent Stable Phosphoserine Adduct RingOpen->Covalent Release of Salicylate Result Irreversible Enzyme Inhibition Covalent->Result

Covalent inhibition pathway of β-lactamase by the cyclic phosphorochloridate.

References

  • Title: Chemoenzymatic Synthesis of Nucleoside 5'-Monophosphates Source: Vilniaus universitetas URL: [Link]

  • Title: Derivatives of Cyclohexane-1,2-diol-phosphorochloridate and 1-chlor-4,5-benz-2,6-dioxaphosphorinanone-(3) 1-oxide Source: Phosphorus and Sulfur and the Related Elements (Taylor & Francis) URL: [Link]

Sources

Foundational

anhydro-(o-carboxyphenyl)phosphorochloridate CAS number and chemical synonyms

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6): Chemical Synonyms, Mechanistic Applications, and Protocols Executive Summary Anhydro-(o-carboxyphenyl)phosphorochloridate is a highly reactive cyclic mixed an...

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Author: BenchChem Technical Support Team. Date: April 2026

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6): Chemical Synonyms, Mechanistic Applications, and Protocols

Executive Summary

Anhydro-(o-carboxyphenyl)phosphorochloridate is a highly reactive cyclic mixed anhydride utilized extensively in advanced organic synthesis and biochemical research. As a potent phosphorylating agent, it facilitates the synthesis of nucleoside 5'-monophosphates. Furthermore, its structural mimicry of the beta-lactam ring enables it to act as a covalent inhibitor of beta-lactamases. This technical guide provides a comprehensive analysis of its chemical identity, the causality behind its reactivity, and field-validated experimental protocols.

Chemical Identity and Structural Causality

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) is a phosphorus(V) compound characterized by a strained six-membered heterocyclic ring[1]. The molecule is a cyclic anhydride formed between salicylic acid and phosphorochloridic acid.

Table 1: Physicochemical Properties and Synonyms

PropertyValue
Primary Name Anhydro-(o-carboxyphenyl)phosphorochloridate
CAS Number 5381-98-6[1]
Chemical Synonyms 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide; Salicylic Acid Phosphorochloridate Cyclic Anhydride; 2-chloro-2-oxo-1,3,2-benzodioxaphosphinin-4-one[1]
Molecular Formula C7H4ClO4P[1]
Molecular Weight 218.53 g/mol [1]
Topological Polar Surface Area 52.6 Ų[1]
XLogP3 1.8[1]

Structural Causality: The extreme reactivity of this compound stems from the high ring strain of the 1,3,2-benzodioxaphosphorin-4-one system and the presence of the highly electrophilic phosphorus center[2]. The chloride ion serves as an excellent primary leaving group. Upon nucleophilic attack, the cyclic mixed anhydride ring opens, transferring the phosphoryl group while the salicylate moiety acts as a secondary leaving group. This dual-reactivity profile dictates its two primary applications: regioselective nucleoside phosphorylation and enzyme inhibition[3].

Application I: Chemical Phosphorylation of Nucleosides

In nucleotide chemistry, generating nucleoside 5'-monophosphates with high regioselectivity is a persistent challenge. Chemical phosphorylation is frequently achieved using salicylic acid phosphorochloridate cyclic anhydride because it minimizes the formation of unwanted polyphosphates[2].

Mechanistic Insight: When an unprotected 5'-OH of a nucleoside attacks the phosphorus atom, the chloride is displaced, forming a covalent phospho-salicylate intermediate. The causality behind this design is critical: the cyclic nature of the reagent ensures that the salicylic acid moiety remains temporarily attached to the phosphate group. This steric bulk protects the newly formed phosphate from subsequent attacks by other nucleosides. Controlled aqueous hydrolysis (typically using TEAB buffer) then cleaves the salicylate group, yielding the pure 5'-monophosphate[2].

Phosphorylation Nuc Nucleoside (Unprotected 5'-OH) Intermediate Covalent Intermediate (Phospho-salicylate ester) Nuc->Intermediate Pyridine Base - HCl Reagent Anhydro-(o-carboxyphenyl) phosphorochloridate Reagent->Intermediate Hydrolysis Aqueous Hydrolysis (TEAB Buffer) Intermediate->Hydrolysis Product Nucleoside 5'-Monophosphate + Salicylic Acid Hydrolysis->Product Cleavage of Salicylate

Workflow of nucleoside 5'-phosphorylation using the cyclic phosphorochloridate reagent.

Protocol 1: Step-by-Step Nucleoside Phosphorylation This protocol is a self-validating system; step 3 requires TLC confirmation before proceeding to hydrolysis, ensuring the intermediate is fully formed before the protective salicylate group is removed.

  • Preparation: Co-evaporate the starting nucleoside (0.1 mmol) with anhydrous pyridine (3 × 2 mL) to remove trace water. Dissolve the dried nucleoside in 2 mL of anhydrous pyridine under an argon atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0°C in an ice bath. Dissolve Anhydro-(o-carboxyphenyl)phosphorochloridate (0.12 mmol, 1.2 eq) in 1 mL of anhydrous dichloromethane. Add this solution dropwise to the nucleoside mixture over 5 minutes.

  • Coupling Reaction: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress via TLC (eluent: DCM/MeOH 9:1) to confirm the disappearance of the starting nucleoside.

  • Hydrolysis: Quench the reaction by adding 5 mL of 1 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir vigorously at room temperature for 4 hours to ensure complete hydrolysis of the salicylate leaving group.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue using DEAE-Sephadex A-25 ion-exchange chromatography, eluting with a linear gradient of TEAB buffer (0.01 M to 0.5 M). Lyophilize the product fractions to obtain the pure nucleoside 5'-monophosphate.

Application II: "Penicillin-Like" Inhibition of Beta-Lactamases

Antimicrobial resistance driven by beta-lactamase enzymes necessitates the development of novel inhibitors. Anhydro-(o-carboxyphenyl)phosphorochloridate functions as a "penicillin-like" inhibitor of Class C beta-lactamases (e.g., Enterobacter cloacae P99)[4].

Mechanistic Insight: The cyclic mixed anhydride structurally mimics the strained four-membered beta-lactam ring of penicillin. The active site serine of the beta-lactamase mistakenly recognizes the reagent as a substrate. Nucleophilic attack by the serine hydroxyl group on the phosphorus atom opens the ring, resulting in a covalently phosphylated enzyme[3]. Unlike standard beta-lactams that form an acyl-enzyme intermediate, this forms a highly stable phosphoryl-enzyme complex. The enzyme cannot easily catalyze the hydrolysis of this species. Instead, the complex slowly undergoes a recyclization reaction that regenerates the cyclic acyl phosphate and frees the enzyme—a phenomenon termed "rescue by return"[3].

BetaLactamase Enzyme Active Beta-Lactamase (Serine Nucleophile) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding Inhibitor Cyclic Acyl Phosphorochloridate (Penicillin Mimic) Inhibitor->Complex Covalent Covalently Phosphylated Enzyme (Inactive State) Complex->Covalent Nucleophilic Attack Ring Opening Reactivation Slow Recyclization (Rescue by Return) Covalent->Reactivation Slow Kinetics Reactivation->Enzyme Inhibitor Release

Mechanism of beta-lactamase inhibition via reversible covalent phosphylation.

Protocol 2: Beta-Lactamase Inhibition Kinetic Assay This assay self-validates by measuring time-dependent decay of enzyme activity, distinguishing true covalent inhibition from reversible competitive binding.

  • Enzyme Preparation: Dilute purified Class C beta-lactamase (e.g., P99) to a working concentration of 10 nM in 50 mM sodium phosphate buffer (pH 7.0) containing 0.1 mg/mL BSA to prevent surface adsorption.

  • Inhibitor Incubation: Prepare serial dilutions of the inhibitor (1 µM to 100 µM) in anhydrous DMSO. Add 2 µL of each inhibitor concentration to 198 µL of the enzyme solution (final DMSO concentration = 1%).

  • Time-Course Inactivation: Incubate the enzyme-inhibitor mixtures at 25°C. Remove 10 µL aliquots at specific time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Residual Activity Measurement: Add the 10 µL aliquots to 90 µL of assay buffer containing 100 µM nitrocefin (a chromogenic beta-lactam reporter substrate). Monitor the change in absorbance at 482 nm for 5 minutes using a microplate reader.

  • Data Analysis: Plot the natural log of residual activity versus time to calculate the pseudo-first-order inactivation rate constant ( kobs​ ). Fit the data to the Michaelis-Menten-like equation kobs​=(kinact​×[I])/(Ki​+[I]) to determine the binding affinity ( Ki​ ) and the maximum phosphylation rate ( kinact​ ).

Handling and Storage Requirements

Due to its extreme reactivity and hygroscopic nature, Anhydro-(o-carboxyphenyl)phosphorochloridate must be handled with strict environmental controls[2].

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).

  • Handling: All transfers must be performed in a glovebox or using standard Schlenk line techniques. Exposure to ambient moisture leads to rapid hydrolysis of the phosphorochloridate bond, converting it into an unreactive acyclic phosphate derivative.

References

  • PubChem. "2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione". National Center for Biotechnology Information. 1

  • Koplūnaitė, M., et al. "Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates". MDPI, 2022. 2

  • Pratt, R. F., et al. "Mechanism of Inhibition of the Class C β-Lactamase of Enterobacter cloacae P99 by Cyclic Acyl Phosph(on)ates: Rescue by Return". ACS Publications, 2001. 3

  • Echemi. "5381-98-6, Anhydro-(O-carboxyphenyl)phosphorochloridate Formula". Echemi Chemical Database. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Anhydro-(o-carboxyphenyl)phosphorochloridate as a High-Efficiency Coupling Reagent for On-Resin Phosphopeptide Synthesis

Executive Summary The synthesis of site-specifically phosphorylated peptides is a critical requirement for elucidating kinase signaling networks, protein-protein interactions, and targeted drug development. While pre-pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of site-specifically phosphorylated peptides is a critical requirement for elucidating kinase signaling networks, protein-protein interactions, and targeted drug development. While pre-phosphorylated amino acid building blocks (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) are widely used in Solid-Phase Peptide Synthesis (SPPS), they are often cost-prohibitive, prone to β -elimination during Fmoc deprotection, and can cause severe steric hindrance during sequence assembly.

Global "post-assembly" phosphorylation of unprotected hydroxyl groups directly on the solid support offers a robust alternative. However, traditional Phosphorus(V) reagents exhibit sluggish kinetics and poor yields when reacting with sterically hindered secondary alcohols (such as Threonine). Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6), also widely known as salicylchlorophosphite or 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one [1], overcomes these limitations. Originally popularized by Ludwig and Eckstein for nucleotide synthesis[2], this highly reactive P(III) cyclic phosphitylating reagent provides ultra-fast coupling rates and facile hydrolytic cleavage[3], making it an exceptional tool for the generation of complex phosphopeptides[4].

Mechanistic Rationale: The Causality of Reagent Superiority

To understand why salicylchlorophosphite outperforms traditional coupling reagents in SPPS, one must analyze the underlying chemical kinetics and structural causality:

  • P(III) vs. P(V) Electrophilicity: Phosphorus(V) reagents (like diphenyl phosphorochloridate) possess a phosphoryl (P=O) double bond that donates electron density to the phosphorus center, reducing its electrophilicity. In contrast, salicylchlorophosphite is a P(III) species. The absence of the P=O bond renders the phosphorus atom highly electrophilic, allowing it to rapidly attack sterically hindered hydroxyl groups on the resin-bound peptide[5].

  • Ring Strain Activation: The bicyclic 1,3,2-benzodioxaphosphorin ring introduces significant angle strain. Upon nucleophilic attack by the peptide's serine, threonine, or tyrosine residue, the ring opens rapidly, driving the reaction forward thermodynamically[1].

  • Facile Leaving Group Hydrolysis: Following the initial phosphitylation, the salicylic acid moiety acts as an excellent leaving group during mild aqueous hydrolysis. This cleanly yields an H-phosphonate monoester without the need for harsh, peptide-degrading deprotection conditions[6].

  • Mild Oxidation: The resulting H-phosphonate is stable but can be quantitatively oxidized to the biologically relevant P(V) phosphate using mild iodine/water conditions, avoiding strong peroxides that would otherwise oxidize sensitive residues like Methionine or Tryptophan[7].

Mechanism A Resin-Bound Peptide (Free -OH) C Cyclic Phosphite Triester Intermediate A->C + Base (Pyridine) - HCl B Salicylchlorophosphite (P(III) Electrophile) B->C D H-Phosphonate Monoester C->D Hydrolysis (TEAB buffer) E Phosphopeptide (Phosphate) D->E Oxidation (I2 / Pyridine / H2O)

Mechanistic pathway of on-resin phosphitylation using salicylchlorophosphite.

Comparative Analysis of Phosphorylation Reagents

The selection of a phosphorylation reagent dictates the success of the SPPS workflow. The table below summarizes quantitative and qualitative data comparing salicylchlorophosphite to alternative reagents.

ReagentOxidation StateReactivity (Coupling Time)Steric Tolerance (e.g., Thr, Tyr)Key Byproducts / Limitations
Salicylchlorophosphite P(III) Ultra-fast (< 15 min) Excellent Extremely moisture sensitive; requires strictly anhydrous conditions.
Dibenzyl N,N-diisopropylphosphoramiditeP(III)Fast (30 - 60 min)GoodRequires a separate acidic activator (e.g., 1H-tetrazole) which can be hazardous.
POCl₃ (Phosphorus oxychloride)P(V)Moderate (1 - 2 hours)ModerateProne to causing inter-chain cross-linking and poor regioselectivity.
Diphenyl phosphorochloridateP(V)Slow (2 - 12 hours)Poor (Often fails on Thr)Sluggish kinetics on solid support; requires harsh deprotection (PtO₂/H₂).

Experimental Protocol: Self-Validating On-Resin Phosphorylation

This protocol details the site-specific phosphorylation of a resin-bound peptide using salicylchlorophosphite. To ensure a self-validating system, analytical cleavage checks are integrated at critical junctures.

Preparation of the Peptide Resin
  • Sequence Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide or Wang resin) using standard Fmoc-SPPS chemistry[8].

  • Orthogonal Protection: Ensure the target residue (Ser, Thr, or Tyr) to be phosphorylated is protected with an orthogonal protecting group, such as a Trityl (Trt) group, while all other side-chains utilize standard TFA-labile protecting groups (e.g., tBu, Boc, Pbf).

  • Selective Deprotection: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 5% Triisopropylsilane (TIPS) for 10 x 2 minutes to selectively remove the Trt group, exposing the free hydroxyl (-OH) group.

  • Validation Check: Cleave a micro-aliquot of the resin and analyze via MALDI-TOF MS to confirm quantitative removal of the Trt group without premature global cleavage.

Phosphitylation with Salicylchlorophosphite

Critical Note: Salicylchlorophosphite is exquisitely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.

  • Resin Swelling: Swell the selectively deprotected peptide resin in anhydrous Pyridine for 15 minutes under an argon atmosphere.

  • Reagent Preparation: In a dry vial, dissolve 5.0 equivalents of salicylchlorophosphite (relative to resin loading) in anhydrous Dioxane to create a 0.5 M solution.

  • Coupling: Add the salicylchlorophosphite solution to the resin. Agitate gently at room temperature for exactly 15 minutes. Extended reaction times are unnecessary due to the reagent's high electrophilicity and can lead to side reactions.

Hydrolysis to H-Phosphonate
  • Drain and Wash: Drain the coupling solution and rapidly wash the resin with anhydrous Dioxane (3x) to remove unreacted phosphitylating agent.

  • Ring Opening: Treat the resin with a 0.5 M solution of Triethylammonium bicarbonate (TEAB) buffer (pH 7.5) in Dioxane/Water (1:1 v/v) for 30 minutes. This step hydrolyzes the cyclic intermediate, expelling salicylic acid and forming the stable H-phosphonate monoester[4].

Oxidation to Phosphate
  • Oxidation Mixture: Prepare a fresh solution of 0.1 M Iodine (I₂) in Pyridine/Water/Tetrahydrofuran (1:2:7 v/v/v).

  • Reaction: Add the oxidation mixture to the resin and agitate for 15 minutes. The iodine quantitatively oxidizes the P(III) H-phosphonate to the P(V) phosphate.

  • Wash: Drain the resin and wash extensively with THF, DCM, and Methanol until the washings are completely colorless, indicating the removal of all residual iodine.

Cleavage and Global Deprotection
  • Final Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours.

  • Precipitation: Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: Analyze the final product via Reverse-Phase HPLC and ESI-MS to quantify the formation of the phosphopeptide[4].

Workflow Step1 1. Fmoc SPPS Assembly Step2 2. Selective -OH Deprotection Step1->Step2 Step3 3. Salicylchlorophosphite Coupling Step2->Step3 Step4 4. Aqueous Hydrolysis Step3->Step4 Step5 5. Iodine-Mediated Oxidation Step4->Step5 Step6 6. TFA Cleavage & Deprotection Step5->Step6

Step-by-step workflow for the synthesis of phosphopeptides via SPPS.

Troubleshooting and Optimization

  • Incomplete Phosphorylation: If MALDI-TOF analysis reveals unphosphorylated peptide, the primary culprit is usually moisture in the reaction vessel. Ensure that Pyridine and Dioxane are strictly anhydrous (stored over molecular sieves) and that the reaction is flushed with Argon.

  • Oxidation-Induced Side Reactions: Iodine can occasionally over-oxidize sensitive residues. If the sequence contains multiple Methionine residues, consider substituting the I₂/H₂O oxidation step with tert-butyl hydroperoxide (tBuOOH) in decane, which offers a milder oxidation profile for certain peptide sequences.

  • Hydrolysis Failure: Incomplete hydrolysis of the salicylic acid leaving group will result in mass adducts corresponding to the salicylic ester. Extending the TEAB buffer treatment to 45 minutes and ensuring a pH of at least 7.5 resolves this issue.

References

  • [2] One-Flask Synthesis of Dinucleoside Tetra- and Pentaphosphates. NIH PubMed Central. Available at:[Link]

  • [6] Synthesis of Modified Peptidoglycan Precursor Analogues for the Inhibition of Glycosyltransferase. Journal of the American Chemical Society. Available at:[Link]

  • [8] Reagents for Glycoside, Nucleotide, and Peptide Synthesis. Wiley. Available at:[Link]

  • [7] Chemical Synthesis of Oligodeoxyribonucleotides Using N-Unprotected H-Phosphonate Monomers and Carbonium and Phosphonium Condensing Reagents. Journal of the American Chemical Society. Available at:[Link]

  • [5] Recent Trends in Nucleotide Synthesis. Chemical Reviews. Available at:[Link]

Sources

Application

protocol for nucleotide synthesis using anhydro-(o-carboxyphenyl)phosphorochloridate

Application Note & Protocol: High-Efficiency Nucleotide Synthesis Using Anhydro-(o-carboxyphenyl)phosphorochloridate Executive Summary & Mechanistic Rationale The chemical synthesis of nucleoside mono-, di-, and triphosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Efficiency Nucleotide Synthesis Using Anhydro-(o-carboxyphenyl)phosphorochloridate

Executive Summary & Mechanistic Rationale

The chemical synthesis of nucleoside mono-, di-, and triphosphates (NTPs) has historically been plagued by low yields, poor regioselectivity, and the formation of complex polyphosphorylated byproducts. While traditional methods (e.g., the Yoshikawa method using POCl₃) are still used, they require strictly controlled conditions and often yield significant 3'-polyphosphorylation.

To overcome these limitations, modern nucleotide chemistry relies on anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) and its P(III) analog, salicyl chlorophosphite (CAS 5381-99-7)[1],[2]. Note on Nomenclature: Although the P(III) derivative is technically a chlorophosphite, it is widely referred to interchangeably in literature as salicyl phosphorochloridate or anhydro-(o-carboxyphenyl)phosphorochloridate[3].

This reagent is the cornerstone of the Ludwig-Eckstein method [4]. The causality behind its superiority lies in its structure: the bifunctional salicyl leaving group creates a highly reactive, strained cyclic phosphite intermediate upon reaction with the 5'-OH of a nucleoside[5]. This cyclic intermediate provides exceptionally fast coupling rates with nucleophiles (like pyrophosphate) and undergoes hydrolytic cleavage much more readily than acyclic analogs, ensuring high-yield, regioselective triphosphate formation[2].

Experimental & Mechanistic Workflows

Mechanism A 5'-OH Nucleoside C Cyclic Phosphite Intermediate A->C -HCl B Anhydro-(o-carboxyphenyl) phosphorochloridate B->C Electrophilic Attack D Triester Intermediate C->D + Pyrophosphate E Final NTP D->E Oxidation/Hydrolysis

Caption: Mechanistic pathway of NTP synthesis via cyclic phosphite/phosphate intermediates.

Workflow Nuc 1. Nucleoside Drying (Co-evaporation) Phos 2. Phosphitylation (Reagent Addition) Nuc->Phos Inter 3. Cyclic Phosphite Formation Phos->Inter Pyro 4. Pyrophosphate Coupling Inter->Pyro Oxid 5. Oxidation (I2/H2O) Pyro->Oxid Prod 6. Purified NTP (Ion-Exchange HPLC) Oxid->Prod

Caption: Step-by-step experimental workflow for high-yield nucleoside triphosphate synthesis.

Self-Validating Protocol for NTP Synthesis

This protocol describes the conversion of a base/sugar-protected nucleoside to its corresponding 5'-triphosphate.

Materials & Reagents
  • Protected Nucleoside (e.g., 2',3'-O-isopropylidene or 3'-O-acetyl protected).

  • Anhydro-(o-carboxyphenyl)phosphorochloridate (1.0 M solution in anhydrous 1,4-dioxane).

  • Tributylammonium pyrophosphate (TBAPP, 0.5 M in anhydrous DMF)[4].

  • Iodine (I₂) solution (0.1 M in Pyridine/Water 98:2 v/v)[6].

  • Triethylammonium bicarbonate (TEAB) buffer (1.0 M, pH 7.5)[4].

  • Anhydrous Pyridine and DMF.

Step-by-Step Methodology

Step 1: Nucleoside Preparation (Strictly Anhydrous)

  • Action: Dissolve 0.1 mmol of the protected nucleoside in 2 mL of anhydrous pyridine. Evaporate to dryness under reduced pressure. Repeat this co-evaporation three times. Finally, dissolve the residue in 1 mL of anhydrous DMF and 0.2 mL of anhydrous pyridine.

  • Causality: Anhydro-(o-carboxyphenyl)phosphorochloridate is exquisitely sensitive to moisture. Trace water will prematurely hydrolyze the reagent, destroying the electrophilic phosphorus center. Pyridine is included to act as an acid scavenger, neutralizing the HCl generated during the substitution reaction.

Step 2: Phosphitylation (Formation of the Cyclic Intermediate)

  • Action: Under an argon atmosphere, inject 110 µL (0.11 mmol, 1.1 eq) of the anhydro-(o-carboxyphenyl)phosphorochloridate solution into the nucleoside mixture. Stir at room temperature for 15 minutes[5].

  • Causality: The 5'-OH of the nucleoside attacks the phosphorus atom, displacing the chloride ion. The bidentate nature of the salicyl group forces the formation of a highly reactive cyclic phosphite intermediate[4].

  • In-Process QC: Pull a 10 µL aliquot for rapid ³¹P NMR. The successful formation of the cyclic phosphite is validated by the appearance of a characteristic signal at ~125 ppm [3]. Do not proceed until this signal is dominant.

Step 3: Pyrophosphate Coupling

  • Action: Rapidly inject 0.3 mL (0.15 mmol, 1.5 eq) of the TBAPP solution in DMF. Stir for 20 minutes at room temperature.

  • Causality: The pyrophosphate nucleophile attacks the strained cyclic phosphite, opening the benzodioxaphosphorin ring to form a cyclic phosphite-triester intermediate. The tributylammonium counterion ensures the pyrophosphate remains soluble in the organic phase.

Step 4: Oxidation

  • Action: Add 2.0 mL of the Iodine/Pyridine/Water solution. Stir for 15 minutes.

  • Causality: Iodine oxidizes the P(III) center to a stable P(V) state[6]. The water in the mixture provides the necessary oxygen atom to complete the phosphate backbone. (Note: For thiotriphosphate synthesis, elemental sulfur (S₈) is used instead of I₂/H₂O[7]).

Step 5: Hydrolysis & Deprotection

  • Action: Quench the reaction by adding 5 mL of 1.0 M TEAB buffer. Stir for 2 hours at room temperature, then evaporate the solvents. Treat the residue with concentrated aqueous ammonia (if base/sugar deprotection is required)[4].

  • Causality: The TEAB buffer hydrolyzes the remaining salicyl leaving group, liberating the free nucleoside 5'-triphosphate.

Step 6: Purification

  • Action: Purify the crude mixture using Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) or DEAE-Sephadex A-25 chromatography, eluting with a linear gradient of TEAB buffer (0.1 M to 1.0 M).

Quality Control & Analytical Validation

A self-validating protocol requires strict analytical criteria to confirm success:

  • ³¹P NMR (D₂O): The final purified NTP must exhibit three distinct signals characteristic of a triphosphate chain:

    • γ-Phosphate: Doublet at ~ -5.0 to -7.0 ppm.

    • α-Phosphate: Doublet at ~ -10.0 to -11.0 ppm.

    • β-Phosphate: Triplet at ~ -21.0 to -23.0 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI⁻): Confirm the exact mass of the [M-H]⁻ ion corresponding to the target NTP.

Comparative Performance Data

ParameterYoshikawa Method (POCl₃)Ludwig-Eckstein (Salicyl Reagent)
Primary Reagent Phosphorus oxychlorideAnhydro-(o-carboxyphenyl)phosphorochloridate
Active Intermediate PhosphorodichloridateCyclic Salicyl Phosphite
Regioselectivity Moderate (Prone to 3'-polyphosphorylation)High (Highly selective for 5'-OH)
Typical NTP Yield 15% - 30%60% - 85%
Reaction Environment Trialkyl phosphate (e.g., TEGP)Dioxane / Pyridine / DMF
Moisture Sensitivity HighExtremely High

Sources

Method

how to use anhydro-(o-carboxyphenyl)phosphorochloridate for esterification reactions

Application Note: Advanced Phospho-Esterification Workflows Using Anhydro-(o-carboxyphenyl)phosphorochloridate Executive Summary In synthetic biology and nucleoside drug development, the esterification of phosphorus (pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Phospho-Esterification Workflows Using Anhydro-(o-carboxyphenyl)phosphorochloridate

Executive Summary

In synthetic biology and nucleoside drug development, the esterification of phosphorus (phospho-esterification) to yield complex nucleotides, prodrugs, and modified triphosphates requires specialized P(III) chemistry. Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)—universally known as salicyl chlorophosphite or 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one—is a premier cyclic phosphitylating reagent. First popularized by the landmark Ludwig-Eckstein one-pot synthesis, this reagent solves the historical challenge of low-yield phosphorylations by rapidly forming a cyclic intermediate that directs subsequent nucleophilic attack, enabling the high-yield synthesis of nucleoside triphosphates (NTPs) and their analogs[1].

Mechanistic Causality: Why Salicyl Chlorophosphite?

Traditional carboxylic esterification relies on dehydrating agents, but synthesizing α -phosphate-modified nucleosides or phosphate prodrugs is notoriously difficult due to competing hydrolysis and side reactions[2]. Salicyl chlorophosphite circumvents this by exploiting ring strain and a built-in leaving group:

  • Rapid Phosphitylation : The electrophilic P(III) center reacts with a free alcohol (e.g., the 5'-OH of a nucleoside) in minutes, eliminating HCl to form a stable 2-oxo-4H-1,3,2-benzodioxaphosphorin-4-yl intermediate[3].

  • Directed Nucleophilic Displacement : The salicylic acid moiety acts as an excellent leaving group. When a nucleophile like pyrophosphate is introduced, it attacks the P(III) center, displacing the salicylate and forming a cyclotriphosphite intermediate[4].

  • Versatile Oxidation : Because the intermediate remains in the P(III) oxidation state, it can be stereoselectively oxidized using iodine/water (for standard phosphates), elemental sulfur (for phosphorothioates), or borane complexes (for boranophosphates) before final hydrolysis[5].

Protocol: One-Pot Synthesis of Nucleoside 5'-Triphosphates

Self-Validating System: This protocol relies on sequential additions without intermediate purification. The strict absence of water until the oxidation step is the critical validating factor; any premature hydrolysis will quench the P(III) intermediate, resulting in monophosphate byproducts.

Materials Required
  • Protected nucleoside (e.g., 3'-O-acetylthymidine or 2',3'-di-O-acetylcytidine)[6]

  • Anhydro-(o-carboxyphenyl)phosphorochloridate (1.0 M freshly prepared in anhydrous dioxane)[6]

  • Bis(tri-n-butylammonium) pyrophosphate (0.5 M in anhydrous DMF)[6]

  • Tri-n-butylamine (Anhydrous)

  • Oxidizing agent: 1% I2​ in Pyridine/ H2​O (98:2 v/v)[6]

Step-by-Step Methodology
  • Substrate Desiccation : Co-evaporate the protected nucleoside (0.1 mmol) with anhydrous pyridine twice to remove trace moisture. Dissolve the residue in 0.5 mL anhydrous pyridine and 1.5 mL anhydrous DMF under a strict argon atmosphere.

    • Causality: P(III) reagents are highly sensitive to moisture. Trace water will prematurely hydrolyze the salicyl chlorophosphite, destroying the reagent before phosphitylation can occur.

  • Phosphitylation : Add 110 µL (0.11 mmol, 1.1 eq) of the salicyl chlorophosphite solution. Stir at room temperature for exactly 10 minutes.

    • Causality: The 10-minute window ensures complete conversion to the cyclic phosphite triester while minimizing degradation or off-target reactions at unprotected secondary amines[6].

  • Pyrophosphate Coupling : Rapidly inject 300 µL (0.15 mmol, 1.5 eq) of the pyrophosphate solution, immediately followed by 100 µL (0.42 mmol) of tri-n-butylamine. Stir for an additional 10 minutes.

    • Causality: Tri-n-butylamine acts as a proton scavenger and maintains the solubility of the highly polar pyrophosphate complex, driving the displacement of the salicylate leaving group to form the cyclotriphosphite[6].

  • Oxidation & Ring Opening : Add 2.0 mL of the iodine oxidation solution. Stir for 15 minutes.

    • Causality: Iodine oxidizes the P(III) cyclotriphosphite to a P(V) cyclotriphosphate. The 2% water in the oxidation mixture simultaneously acts as a nucleophile to open the strained cyclic structure, yielding the linear triphosphate[6].

  • Quenching & Deprotection : Quench excess iodine by adding aqueous sodium thiosulfate until the solution turns colorless. Concentrate the mixture under reduced pressure, then treat with concentrated ammonium hydroxide for 2 hours to remove base-labile protecting groups[6].

  • Purification : Isolate the final product via ion-exchange chromatography (e.g., DEAE-Sephadex A-25) using a linear gradient of triethylammonium bicarbonate (TEAB).

Quantitative Data: Reaction Scope and Yields

The modularity of salicyl chlorophosphite allows researchers to generate diverse phospho-esterification modifications by simply swapping the oxidation reagent in Step 4.

Target Esterification ProductOxidation/Modification ReagentTypical YieldKey ApplicationReference
Natural NTPs I2​ / H2​O 65 - 80%Enzymatic synthesis, SELEX[6]
α -Thiotriphosphates (NTP α S) Elemental Sulfur ( S8​ ) in Pyridine50 - 70%RNase-resistant aptamers[1]
α -Boranophosphates (NTP α B) BH3​⋅SMe2​ or BH3​⋅ DIPEA30 - 45%BNCT, siRNA therapeutics[4]
Phosphorothioate Prodrugs S8​ followed by esterification40 - 60%Enhanced intracellular delivery[7]

Reaction Workflow Visualization

G N1 Protected Nucleoside (5'-OH free) N3 Phosphitylation (Pyridine/Dioxane, 10 min) N1->N3 N2 Salicyl Chlorophosphite (CAS 5381-98-6) N2->N3 N4 Cyclic Phosphite Triester Intermediate N3->N4 HCl elimination N5 Pyrophosphate Addition (Tributylamine, 10 min) N4->N5 N6 Cyclotriphosphite Intermediate N5->N6 Salicylate displacement N7 Oxidation / Modification (I2/H2O, S8, or BH3) N6->N7 N8 Hydrolysis & Deprotection N7->N8 N9 Modified Nucleoside Triphosphate (NTP, NTPαS, NTPαB) N8->N9 Final Esterification Product

One-pot phospho-esterification of nucleosides via salicyl chlorophosphite intermediate.

References

  • Nucleoside and Oligonucleoside Boranophosphates: Chemistry and Properties. Chemical Reviews (ACS Publications).5

  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Semantic Scholar (Molecules).4

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews (ACS Publications).7

  • Synthesis of Modified Nucleoside Oligophosphates Simplified: Fast, Pure, and Protecting Group Free. Journal of the American Chemical Society.1

  • New NTP analogs: the synthesis of 4-thioUTP and 4-thioCTP and their utility for SELEX. Oxford Academic (Nucleic Acids Research).6

  • e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. ResearchGate.3

Sources

Application

Application Note: Anhydro-(o-carboxyphenyl)phosphorochloridate (AOCP) Mediated Amide Bond Formation

Executive Summary Amide bond formation is a foundational transformation in drug development, peptide synthesis, and chemical biology[1]. While classical coupling reagents (e.g., DCC, EDC, HATU) dominate standard workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide bond formation is a foundational transformation in drug development, peptide synthesis, and chemical biology[1]. While classical coupling reagents (e.g., DCC, EDC, HATU) dominate standard workflows, they frequently suffer from downstream bottlenecks, such as the difficult removal of insoluble byproducts (e.g., dicyclohexylurea) or high process mass intensity.

Anhydro-(o-carboxyphenyl)phosphorochloridate (AOCP, CAS 5381-98-6)—a cyclic phosphorochloridate historically popularized by the Ludwig-Eckstein method for nucleoside triphosphorylation[2]—offers a highly efficient alternative for amide synthesis. Its unique cyclic architecture enables ultra-fast carboxylic acid activation, while its post-reaction byproduct (a water-soluble salicyl phosphate derivative) allows for seamless phase-separation purification. This application note details the mechanistic rationale, comparative efficacy, and a self-validating protocol for AOCP-mediated amide synthesis.

Mechanistic Rationale: The Power of Cyclic Strain

The efficacy of AOCP is driven by its highly electrophilic P(V) center, exacerbated by the inherent ring strain of the benzodioxaphosphorinone system[3].

  • Activation: The carboxylic acid nucleophilically attacks the phosphorus atom, displacing the chloride ion. This triggers the opening of the cyclic system, forming a highly reactive mixed carboxylic-phosphoric anhydride.

  • Anchimeric Assistance: The newly liberated o-carboxyphenyl group can provide intramolecular hydrogen bonding (anchimeric assistance), stabilizing the transition state and suppressing the formation of epimerization-prone oxazolone intermediates.

  • Aminolysis & Cleavage: The incoming amine selectively attacks the carbonyl carbon of the mixed anhydride. The leaving group is expelled as a highly polar, water-soluble salicyl phosphate derivative.

Mechanism A Carboxylic Acid C Mixed Anhydride A->C + DIPEA B AOCP B->C E Amide Product C->E Aminolysis F Salicyl Phosphate (Byproduct) C->F Displacement D Amine D->E

Fig 1: Mechanistic pathway of AOCP-mediated amide bond formation.

Comparative Efficacy and Reaction Optimization

To justify the integration of AOCP into synthetic workflows, it must be evaluated against standard reagents. The primary advantage of AOCP is the phase-orthogonality of its byproduct, which eliminates the need for exhaustive silica gel chromatography[1].

Table 1: Comparative Analysis of Coupling Reagents

Reagent ClassExampleByproduct SolubilityEpimerization RiskPurification Ease
Carbodiimides DCC, EDCPoor (DCU) / Moderate (EDU)HighLow
Aminium/Uronium HATU, PyBOPModerate (Organic/Aqueous)LowModerate
Cyclic Phosphorochloridates AOCP Excellent (Strictly Aqueous) Very Low High

Table 2: Reaction Optimization Parameters for AOCP Amidation

ParameterOptimal ConditionCausality / Impact
Solvent DCM or THF (0.1 M)Non-nucleophilic environments maximize mixed anhydride stability.
Base DIPEA (3.0 eq)Steric hindrance prevents base-catalyzed epimerization of the acid.
Temperature 0 °C (Activation)Suppresses side reactions and oxazolone formation during activation.
Stoichiometry AOCP (1.1 eq)Ensures complete activation without excessive downstream byproduct load.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to ensure causality between the activation step and the final yield, preventing blind progression through the workflow.

Protocol S1 1. Substrate Prep Acid + Amine in DCM S2 2. Base Addition DIPEA at 0°C S1->S2 S3 3. AOCP Activation Add AOCP dropwise S2->S3 S4 4. Aminolysis Stir at RT for 2h S3->S4 S5 5. Workup Aqueous Wash S4->S5 S6 6. Validation 31P-NMR & HPLC S5->S6

Fig 2: Step-by-step experimental workflow for AOCP amidation.

Materials:
  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • AOCP (1.1 equiv, freshly prepared or stored under inert atmosphere)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Workflow:
  • Substrate Dissolution: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 mmol) dropwise.

    • Causality: Cooling the reaction prior to base addition prevents base-catalyzed racemization of the carboxylic acid.

  • AOCP Activation: Add AOCP (1.1 mmol) dropwise over 5 minutes. Stir at 0 °C for 15-30 minutes.

    • Self-Validation (IPC 1): Withdraw a 10 µL aliquot and quench it in 100 µL of anhydrous methanol. Analyze via LC-MS or TLC. The rapid formation of the methyl ester confirms successful mixed anhydride formation. Do not proceed until activation is confirmed.

  • Aminolysis: Once activation is validated, add the amine (1.1 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation (IPC 2): Monitor the disappearance of the mixed anhydride intermediate via LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and excess DIPEA, followed by 5% aqueous NaHCO₃ (3 x 15 mL).

    • Causality: The basic aqueous wash completely extracts the polar salicyl phosphate byproduct, leaving the pure amide in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amide.

Troubleshooting & Quality Control

  • Low Yield / Incomplete Activation: AOCP is highly sensitive to moisture and can rapidly hydrolyze[2]. Ensure all solvents are strictly anhydrous. If the mixed anhydride fails to form (failed IPC 1), suspect reagent degradation and utilize a fresh batch of AOCP.

  • Quality Control via ³¹P-NMR: To validate the complete removal of the phosphorus-based byproduct, analyze the crude organic product via ³¹P-NMR. The absolute absence of phosphorus signals (typically appearing around -10 to -20 ppm for phosphate derivatives) guarantees successful purification and phase separation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[Link]

  • Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Journal of Organic Chemistry, 54, 631–635.[Link]

  • Romanov, N. N., et al. (2022). The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules, 27(6), 1930.[Link]

  • Wang, L., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences, 107(35), 15336-15341.[Link]

Sources

Method

Application Note: Advanced Phosphitylation Workflows Using Anhydro-(o-carboxyphenyl)phosphorochloridate

Executive Summary & Chemical Clarification In modern nucleic acid and carbohydrate chemistry, the term "phosphoramidite synthesis" typically refers to the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite for iter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Clarification

In modern nucleic acid and carbohydrate chemistry, the term "phosphoramidite synthesis" typically refers to the use of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite for iterative chain elongation[1]. However, when researchers encounter sterically hindered molecules, unstable phosphoramidite intermediates[2], or require the synthesis of terminal 5'-triphosphates directly on a solid support[3], standard phosphoramidite chemistry is insufficient.

Enter anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6), widely known as Salicyl Chlorophosphite (SalPCl) . While not used to synthesize standard phosphoramidite monomers, SalPCl is the premier P(III) electrophile used to generate highly reactive cyclic phosphite intermediates. These intermediates are pivotal for two advanced workflows that complement phosphoramidite chemistry:

  • The Synthesis of H-Phosphonates: A highly stable alternative to phosphoramidites for oligosaccharide and modified oligonucleotide synthesis[2].

  • The Ludwig-Eckstein Triphosphorylation: The direct conversion of the 5'-OH of a support-bound oligonucleotide (assembled via the phosphoramidite cycle) into a biologically active 5'-triphosphate[3],[4].

This application note details the mechanistic rationale and field-proven protocols for utilizing SalPCl in these advanced synthetic workflows.

Mechanistic Principles & Causality

SalPCl reacts rapidly with primary 5'-hydroxyl groups to form a cyclic salicyl phosphite intermediate [5]. The unique bifunctional nature of the salicylic acid leaving group allows this intermediate to act as a highly tuned electrophile. The fate of the reaction depends entirely on the secondary nucleophile introduced:

  • Hydrolysis Pathway: If quenched with water and a mild base, the ring opens, releasing salicylic acid and forming a stable P(V) H-phosphonate. This is ideal when subsequent phosphoramidite-like coupling is desired without the instability of P(III) species[2].

  • Pyrophosphate Pathway: If reacted with pyrophosphate, a cyclic triphosphite is formed. Subsequent in-situ oxidation with iodine yields a linear 5'-triphosphate[6].

Mechanism A Nucleoside (5'-OH) C Cyclic Salicyl Phosphite A->C Pyridine B SalPCl Reagent B->C D H-Phosphonate (Stable P(V)) C->D H2O / TEAB E Cyclic Triphosphite C->E Pyrophosphate F 5'-Triphosphate (Active P(V)) E->F I2 / H2O

Fig 1. Mechanistic divergence of SalPCl-mediated phosphitylation into stable P(V) products.

Experimental Protocols

Protocol A: Synthesis of Nucleoside H-Phosphonates

This protocol is utilized when standard phosphoramidite monomers are too unstable to isolate.

Causality & Self-Validation: Moisture control is critical. Premature hydrolysis of SalPCl will ruin the stoichiometry. The reaction is self-validating via 31 P-NMR; the cyclic phosphite intermediate appears as two diastereomeric signals around δ 126–128 ppm, which shift to δ ~3.5 ppm ( 1JPH​ ≈ 650 Hz) upon successful conversion to the H-phosphonate[5].

Step-by-Step Methodology:

  • Preparation: Co-evaporate the 3'-protected nucleoside (1.0 eq) with anhydrous pyridine three times to remove trace water. Dissolve in a mixture of anhydrous 1,4-dioxane and pyridine (3:1 v/v).

  • Phosphitylation: Under an argon atmosphere, inject a freshly prepared 1.0 M solution of SalPCl in anhydrous 1,4-dioxane (1.1 eq) dropwise at room temperature.

  • Incubation: Stir for 10–15 minutes. Insight: Dioxane is used as a polar aprotic solvent to stabilize the P(III) intermediate without acting as a competing nucleophile.

  • Hydrolysis: Quench the reaction by adding 1.0 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir for 30 minutes to ensure complete ring opening and release of salicylic acid.

  • Isolation: Extract with dichloromethane, wash with aqueous TEAB, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (eluting with DCM/MeOH/TEA gradients).

Protocol B: Solid-Phase 5'-Triphosphorylation (Post-Phosphoramidite Assembly)

This protocol integrates SalPCl chemistry directly onto a solid support following standard automated phosphoramidite oligonucleotide synthesis[3],[4].

Causality & Self-Validation: Bis(tributylammonium) pyrophosphate is utilized instead of sodium pyrophosphate because the bulky tributylammonium counterions ensure complete solubility in organic solvents (DMF), preventing the premature hydrolysis of the cyclic intermediate[4].

Step-by-Step Methodology:

  • Oligonucleotide Assembly: Synthesize the desired sequence on Controlled Pore Glass (CPG) using standard phosphoramidite cycles. Do not cleave from the support.

  • Detritylation: Remove the terminal 5'-DMT group using 3% trichloroacetic acid (TCA) in DCM. Wash the column extensively with anhydrous acetonitrile and dry with argon.

  • Phosphitylation: Syringe 0.5 M SalPCl in anhydrous 1,4-dioxane onto the column. Incubate at room temperature for 10 minutes. Wash briefly with anhydrous dioxane.

  • Pyrophosphate Addition: Syringe a mixture of 0.5 M bis(tributylammonium) pyrophosphate and tributylamine in anhydrous DMF onto the column. Incubate for 15 minutes to form the cyclic triphosphite[6].

  • Oxidation: Inject a solution of 1% Iodine in Pyridine/Water (98:2 v/v). Incubate for 15 minutes to oxidize the P(III) intermediate to the P(V) triphosphate.

  • Cleavage & Deprotection: Wash the support with acetonitrile, dry, and transfer the CPG to a vial. Treat with concentrated aqueous ammonia at room temperature for 5 hours (or according to nucleobase protecting group requirements) to cleave the oligo and remove protecting groups.

  • Purification: Isolate the 5'-triphosphate oligonucleotide via anion-exchange HPLC using a linear gradient of NaCl or LiCl[3].

Workflow N1 1. Phosphoramidite Assembly (Solid Support) N2 2. 5'-DMT Deprotection (TCA / DCM) N1->N2 N3 3. SalPCl Phosphitylation (10 min, RT) N2->N3 N4 4. Pyrophosphate Addition (15 min, RT) N3->N4 N5 5. Iodine Oxidation (15 min, RT) N4->N5 N6 6. Ammonia Cleavage & Deprotection N5->N6 N7 7. Anion-Exchange HPLC Purification N6->N7

Fig 2. Workflow integrating SalPCl triphosphorylation with solid-phase phosphoramidite synthesis.

Comparative Data Presentation

To assist in experimental design, the following table summarizes the operational differences between standard phosphoramidite reagents and SalPCl.

ReagentPrimary ApplicationKey IntermediateOxidation State ShiftTypical Yields
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Iterative oligonucleotide chain elongation[1]Phosphoramidite MonomerP(III) P(V)>99% per coupling step
Salicyl Chlorophosphite (SalPCl) H-Phosphonate synthesis[2]Cyclic Salicyl PhosphiteP(III) P(V)75–90% (Monomer synthesis)
Salicyl Chlorophosphite (SalPCl) Terminal 5'-Triphosphorylation[3]Cyclic TriphosphiteP(III) P(V)15–30% (Global isolated yield)

Sources

Application

Application Note: Anhydro-(o-carboxyphenyl)phosphorochloridate in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Grounding Anhydro-(o-carboxyphenyl)phosphorochloridat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Grounding

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6 ), frequently referred to as salicylic acid phosphorochloridate cyclic anhydride, is a highly specialized, bifunctional P(V) electrophile. Unlike its P(III) analog (salicyl chlorophosphite) which is conventionally used in the Ludwig-Eckstein triphosphate synthesis, this P(V) reagent is deployed for the direct synthesis of nucleoside 5'-monophosphates, cyclic nucleotides, and complex phosphodiester prodrugs.

Its unique reactivity stems from its cyclic mixed-anhydride architecture. The phosphorus center is activated by two distinct leaving groups with differential reactivity: a highly labile chloride ion and a cyclic salicylate moiety. This allows for a controlled, sequential nucleophilic displacement, making it a superior alternative to traditional reagents like phosphorus oxychloride (POCl₃) when handling sensitive substrates [1]. Furthermore, its structural mimicry of the β-lactam ring allows it to function as a mechanism-based, "penicillin-like" inhibitor of β-lactamases, irreversibly phosphonylating the active-site serine [2].

Quantitative Data & Reagent Profiling

To ensure reproducibility and safety, it is critical to understand the physicochemical boundaries of this reagent. The quantitative data below summarizes its properties and compares its performance against standard phosphorylating agents.

Table 1: Physicochemical Specifications
ParameterSpecification
Chemical Name Anhydro-(o-carboxyphenyl)phosphorochloridate
CAS Registry Number 5381-98-6
Molecular Formula C₇H₄ClO₄P
Molecular Weight 218.53 g/mol
Topological Polar Surface Area 52.6 Ų
Storage Conditions -20 °C, strictly anhydrous (Argon/Nitrogen atmosphere)
Table 2: Comparative Analysis of Phosphorylating Agents
FeatureAnhydro-(o-carboxyphenyl)phosphorochloridatePhosphorus Oxychloride (POCl₃)
Reactivity Exceptionally high; requires low temp (-20 °C)High; typically run at 0 °C to RT
Selectivity (5'-OH) Excellent under kinetic controlModerate; often requires trialkyl phosphates
Byproduct Profile Salicylic acid (easily removed via organic extraction)Complex polyphosphates, inorganic phosphates
Moisture Sensitivity Extreme (rapid ring-opening hydrolysis)High
Primary Application Monophosphorylation, Prodrugs, Enzyme InhibitionGeneral bulk phosphorylation

Mechanistic Pathways

The phosphorylation event follows a strict two-step causality. First, the primary hydroxyl group of the nucleoside attacks the electrophilic phosphorus, displacing the chloride ion to form a cyclic phosphate intermediate. Second, the addition of a mild aqueous buffer hydrolyzes the highly strained P-O-C=O mixed anhydride bond, expelling salicylic acid and yielding the free monophosphate [3].

Mechanism R Anhydro-(o-carboxyphenyl) phosphorochloridate Int Cyclic Phosphate Intermediate R->Int Pyridine, -20°C - HCl Nu Nucleoside (5'-OH) Nu->Int Pyridine, -20°C - HCl Hyd Hydrolysis (TEAB Buffer) Int->Hyd Ring Opening Prod Nucleoside 5'-Monophosphate Hyd->Prod Byprod Salicylic Acid (Byproduct) Hyd->Byprod

Reaction mechanism of nucleoside phosphorylation and subsequent intermediate hydrolysis.

Experimental Protocol: Regioselective 5'-Monophosphorylation

This protocol details the synthesis of a nucleoside 5'-monophosphate. It is designed as a self-validating system , ensuring that researchers can verify the success of intermediate steps before proceeding, thereby preventing the loss of high-value API precursors.

Reagents and Equipment
  • Substrate: Unprotected or 2',3'-protected nucleoside (1.0 eq).

  • Reagent: Anhydro-(o-carboxyphenyl)phosphorochloridate (1.2 eq).

  • Solvent: Anhydrous Pyridine (<50 ppm H₂O).

  • Quench Buffer: 1.0 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5.

  • Equipment: Flame-dried Schlenk flask, Argon line, cooling bath (dry ice/ethylene glycol).

Step-by-Step Methodology

Step 1: Substrate Preparation & Solvation

  • Dissolve the nucleoside (1.0 mmol) in 10 mL of anhydrous pyridine under a strict Argon atmosphere.

  • Causality Check: Pyridine serves a dual purpose. It is a highly polar solvent capable of dissolving complex nucleosides, and it functions as an intrinsic acid scavenger. As the phosphorylation proceeds, one equivalent of HCl is generated. Pyridine neutralizes this to form pyridinium chloride, preventing acid-catalyzed cleavage of sensitive glycosidic bonds (depurination).

Step 2: Electrophile Addition

  • Cool the reaction vessel to -20 °C.

  • Dissolve anhydro-(o-carboxyphenyl)phosphorochloridate (1.2 mmol) in 2 mL of anhydrous pyridine and add it dropwise to the reaction mixture over 15 minutes.

  • Causality Check: The P-Cl bond is exceptionally reactive. Conducting the addition at -20 °C ensures kinetic control, allowing the sterically less hindered 5'-primary hydroxyl group to react preferentially over secondary 3'- or 2'-hydroxyls, thereby minimizing bis-phosphorylation.

Step 3: Self-Validation & In-Process Analysis

  • Stir the reaction for 2 hours at -20 °C to 0 °C.

  • Validation Checkpoint: Extract a 5 µL reaction aliquot and quench it immediately in 50 µL of anhydrous methanol. Analyze via LC-MS.

  • Expected Observation: The mass spectrum must reveal the methyl-phosphate diester intermediate (Mass = Substrate + 94 Da). If this intermediate is present and the starting material is consumed, the initial phosphorylation is successful. If starting material persists, the reagent may have hydrolyzed prior to use; verify the integrity of your inert atmosphere.

Step 4: Quenching and Hydrolysis

  • Once validated, quench the reaction by adding 10 mL of cold 1.0 M TEAB buffer (pH 7.5). Stir vigorously for 30 minutes at room temperature.

  • Causality Check: TEAB provides a mildly basic aqueous environment that facilitates the nucleophilic attack of water on the cyclic mixed anhydride bond. This opens the ring to yield the free monophosphate and salicylic acid, while the buffered pH prevents product degradation.

Step 5: Purification

  • Evaporate the pyridine/TEAB mixture under reduced pressure.

  • Resuspend the residue in water and wash with ethyl acetate (3 x 15 mL) to extract the salicylic acid byproduct.

  • Purify the aqueous layer containing the nucleotide via reverse-phase HPLC (C18) or anion-exchange chromatography (DEAE-Sephadex) using a TEAB gradient.

Protocol S1 1. Substrate Preparation Dry nucleoside in anhydrous pyridine S2 2. Electrophile Addition Add reagent dropwise at -20°C S1->S2 S3 3. Phosphorylation Reaction Stir under Argon for 2 hours S2->S3 S4 4. Quenching & Hydrolysis Add 1M TEAB buffer (pH 7.5) S3->S4 S5 5. Purification & Isolation RP-HPLC or Ion-Exchange Chromatography S4->S5

Step-by-step workflow for the synthesis of nucleoside 5'-monophosphates.

References

  • Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 2-Chloro-2H,4H-1,3,2lambda5-benzodioxaphosphinine-2,4-dione (CID 240336) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Anhydro-(o-carboxyphenyl)phosphorochloridate (SalPCl)

Welcome to the Advanced Reagent Support Portal. This guide is designed for researchers, chemists, and drug development professionals utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (commonly known as Salicyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Portal. This guide is designed for researchers, chemists, and drug development professionals utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (commonly known as Salicyl chlorophosphite, SalPCl, or 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one)[1].

SalPCl is a highly reactive cyclic phosphitylating reagent central to the Ludwig-Eckstein procedure for synthesizing nucleoside 5'-triphosphates and oligonucleotide modifications[2][3]. However, its extreme electrophilicity makes it exceptionally vulnerable to moisture. This guide provides field-proven, self-validating methodologies to prevent hydrolysis during storage and handling.

Mechanistic Insight: The Causality of Hydrolysis

To prevent degradation, we must first understand the causality behind it. SalPCl is a bifunctional reagent containing a highly polarized P-Cl bond and a cyclic mixed anhydride structure[1].

When exposed to even trace amounts of water, nucleophilic attack occurs preferentially at the phosphorus center. This immediately displaces the chloride ion, releasing hydrochloric acid (HCl). The resulting P-OH intermediate rapidly tautomerizes into a thermodynamically stable, but synthetically useless, H-phosphonate[3]. Furthermore, the released HCl acts autocatalytically, accelerating the ring-opening of the cyclic salicylic ester in the remaining bulk reagent.

SalPCl_Hydrolysis A SalPCl (Active Reagent) C P-Cl Cleavage (-HCl) A->C Nucleophilic Attack B Moisture (H2O) B->C D H-Phosphonate (Inactive) C->D Tautomerization E Ring Opening (Salicylic Acid) D->E Further Hydrolysis

Fig 1: Hydrolysis pathway of SalPCl leading to inactive H-phosphonate and ring-opened byproducts.

Troubleshooting & FAQs

Q: My triphosphorylation yields have suddenly dropped to zero. Is my SalPCl hydrolyzed? A: Yes, this is the most common failure point in the Ludwig-Eckstein synthesis. If the reagent bottle was opened while cold, atmospheric moisture likely condensed on the solid. Because the hydrolysis generates HCl, a single mishandling event can ruin the entire batch. Always validate your reagent (see Section 3) before committing expensive modified nucleosides to the reaction[2][4].

Q: What is the optimal long-term storage condition for bulk SalPCl? A: While some manufacturers list 2–8°C for short-term use[5], long-term storage strictly requires freezer conditions (-20°C) under an inert atmosphere (Argon)[6]. Argon is preferred over Nitrogen because it is denser than air (~1.4x) and effectively blankets the solid at the bottom of the vial, displacing residual oxygen and moisture[2].

Q: Can I recover or purify SalPCl once it has hydrolyzed? A: No. The hydrolysis involves irreversible covalent bond cleavage (loss of HCl) and subsequent ring-opening of the benzodioxaphosphorin structure. Degraded reagent must be properly disposed of according to hazardous waste guidelines (it is corrosive and moisture-sensitive)[5].

Q: Can I prepare a stock solution of SalPCl to avoid repeatedly opening the solid reagent? A: Yes, this is highly recommended to minimize handling errors. SalPCl is highly soluble in anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane[1]. However, the solvent must be rigorously dried (<10 ppm water) over activated 4Å molecular sieves.

Self-Validating Handling Protocol

To ensure absolute scientific integrity, do not rely on assumption. The following step-by-step methodology incorporates a self-validating checkpoint to guarantee reagent viability before proceeding with your synthesis.

Schlenk_Workflow S1 1. Desiccation Equilibrate to RT (30 min) S2 2. Inert Atmosphere Argon Blanket / Glovebox S1->S2 S3 S3 S2->S3 S4 4. Validation (31P NMR) Confirm peak at ~150 ppm S3->S4

Fig 2: Self-validating anhydrous workflow for handling SalPCl to prevent moisture degradation.

Step-by-Step Workflow:
  • Thermal Equilibration (Critical Causality Step): Remove the sealed SalPCl vial from the -20°C freezer[6]. Do not open it. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 30–45 minutes. Reasoning: Opening a cold vial causes immediate condensation of ambient humidity onto the reagent, triggering instantaneous hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a glovebox or use strict Schlenk line techniques. Flush the headspace with Argon[2].

  • Anhydrous Solvation: Dissolve the required amount of SalPCl in ultra-dry DMF (stored over activated 4Å molecular sieves, <10 ppm H₂O) to create a 1.0 M stock solution.

  • The Self-Validation Checkpoint (³¹P NMR):

    • Procedure: Withdraw a 50 µL aliquot of your stock solution and dilute it with 450 µL of anhydrous CD₃CN in an NMR tube flushed with Argon.

    • Success Criteria: Run a ³¹P NMR scan. Intact SalPCl will present as a single sharp peak in the phosphite region, typically around +150 to +152 ppm .

    • Failure Criteria: If you observe peaks around +4 to +10 ppm with a large coupling constant (J ~ 700 Hz), the reagent has hydrolyzed into an H-phosphonate[3]. Discard the solution.

Quantitative Data: Storage & Stability Matrices

Use the following empirical data tables to benchmark your laboratory practices and assess the risk of reagent failure.

Table 1: Bulk Solid Storage Conditions vs. Expected Shelf Life
Storage TemperatureAtmosphereContainer SealExpected Shelf Life
-20°C (Freezer)[6]Argon[2]Septum + Parafilm> 12 months
2–8°C (Fridge)[5]ArgonSeptum + Parafilm3–6 months
25°C (Room Temp)Ambient AirStandard Cap< 1 week (High Risk)
Table 2: Solvent Moisture vs. Stock Solution Half-Life (at 25°C)
Solvent Water ContentReagent Half-LifeOperational Recommendation
> 500 ppm (Standard Grade)< 5 minutesDO NOT USE. Immediate failure.
50 - 100 ppm (Septum Pierced)~ 30 - 60 minutesHigh risk of partial triphosphorylation failure.
< 10 ppm (Over 4Å Sieves)> 24 hoursOptimal. Validated for overnight automated synthesis.

References

  • Chemical Triphosphorylation of Oligonucleotides Nature Protocols (Hosted via NSF) URL:[Link]

  • Synthesis of AZTpSpCX2ppSA and AZTpSpCX2ppSAZT: Hydrolysis-Resistant Potential Inhibitors of the AZT Excision Reaction of HIV-1 RT Organic Letters - ACS Publications URL:[Link]

  • US11072624B2 - Synthesis of nucleoside 5′-triphosphates and their derivatives Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Anhydro-(o-carboxyphenyl)phosphorochloridate Couplings

Welcome to the Advanced Application Support Center. Anhydro-(o-carboxyphenyl)phosphorochloridate—commonly referred to as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one or Salicyl Chlorophosphite (SalPCl)—is the cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Anhydro-(o-carboxyphenyl)phosphorochloridate—commonly referred to as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one or Salicyl Chlorophosphite (SalPCl)—is the cornerstone reagent of the Ludwig-Eckstein method. It is heavily utilized by drug development professionals for the synthesis of nucleoside 5'-triphosphates, α-thiotriphosphates, and H-phosphonates[1],[2]. Despite its efficiency, SalPCl's extreme reactivity and moisture sensitivity require rigorous environmental control. This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting steps to resolve low-yield coupling reactions.

Part 1: Causality & Troubleshooting FAQs

Q1: My initial phosphitylation yield is extremely low, and I recover mostly unreacted nucleoside. What is going wrong? A1: The most common culprit is reagent hydrolysis. SalPCl is exquisitely sensitive to moisture. Upon contact with trace water, it rapidly decomposes into salicylic acid and unreactive phosphite derivatives, liberating corrosive hydrogen chloride gas[3].

  • Causality: Water acts as a superior nucleophile compared to the sterically hindered 5'-hydroxyl of your nucleoside. Even atmospheric moisture introduced during reagent transfer can completely deactivate the P(III) species.

  • Solution: Operate strictly under an inert atmosphere (argon or nitrogen) using Schlenk techniques. Use freshly distilled, anhydrous solvents (pyridine and DMF). Self-Validation: Verify the integrity of your SalPCl reagent via ³¹P NMR prior to the reaction; intact SalPCl appears as a characteristic singlet at ~150 ppm, whereas degraded reagent shows upshifted peaks (0 to 10 ppm) corresponding to hydrolyzed phosphites[4].

Q2: I am observing significant N-acylation and N-phosphitylation side products on my nucleobase. How do I prevent this? A2: While the Ludwig-Eckstein method is often touted as compatible with unprotected nucleobases, electron-rich exocyclic amines (e.g., in cytosine or adenine) can react with the activated phosphitylating agent or the liberated salicylic acid leaving group[5],[4].

  • Causality: The intermediate cyclic phosphite and the salicylic acid byproduct are highly electrophilic. If the reaction is run at elevated temperatures or if a large excess of SalPCl is used, the exocyclic amines kinetically compete with the 5'-hydroxyl for the electrophilic phosphorus or carbonyl centers.

  • Solution: Implement transient protection strategies (e.g., using trimethylchlorosilane, TMS-Cl) or use standard protecting groups (such as benzoyl or acetyl) for reactive nucleobases. Maintain the reaction temperature strictly between 0 °C and room temperature[1].

Q3: The cyclic phosphite intermediate forms successfully, but the subsequent pyrophosphate coupling fails or stalls. A3: This is typically a solubility or moisture issue associated with the pyrophosphate salt.

  • Causality: Inorganic pyrophosphate is completely insoluble in organic solvents. The reaction requires the bis(tributylammonium) salt of pyrophosphate (TBA-PPi) to ensure solubility in DMF/pyridine[6],[4]. Furthermore, TBA-PPi is highly hygroscopic; trace water introduced at this stage will prematurely hydrolyze the cyclic intermediate to an H-phosphonate monoester instead of forming the desired cyclic triphosphite[7].

  • Solution: Prepare TBA-PPi freshly or dry it rigorously by co-evaporating with anhydrous pyridine or DMF at least three times immediately before use. Ensure rapid, vortex-assisted mixing upon addition.

Q4: My final triphosphate yield is severely reduced after the oxidation and hydrolysis steps, showing a mixture of mono- and diphosphates. A4: The cyclic triphosphite intermediate is delicate. Premature hydrolysis or harsh oxidation conditions lead to chain cleavage[8].

  • Causality: If the oxidation (using I₂/H₂O) is too prolonged or if the pH is not buffered, the highly reactive cyclic triphosphite can undergo non-specific ring opening or P-O-P bond cleavage.

  • Solution: Use a precisely timed iodine/water oxidation step (typically 10–30 minutes)[6]. Quench the reaction promptly with a mild reducing agent (like sodium thiosulfate) and adjust to a slightly basic pH using triethylammonium bicarbonate (TEAB) buffer to facilitate precise ring opening between the α and γ phosphates[9].

Part 2: Quantitative Data Summaries

Table 1: Effect of Reaction Parameters on SalPCl Coupling Yields

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield
Solvent Moisture > 50 ppm H₂O< 10 ppm H₂O (Freshly distilled)Reagent hydrolysis; Yield drops from >80% to <10%
Nucleobase Protection Unprotected Cytosine/AdenineTransient TMS or Acetyl/BenzoylPrevents N-phosphitylation/acylation; +20-30% yield
Pyrophosphate Salt Sodium or TriethylammoniumBis(tributylammonium) (TBA-PPi)Ensures solubility for cyclization; Critical for >0% yield
Oxidation Timing > 60 minutes10–30 minutesPrevents over-oxidation and P-O-P cleavage

Table 2: Diagnostic ³¹P NMR Shifts for Ludwig-Eckstein Intermediates

Chemical SpeciesApprox. ³¹P NMR Shift (ppm)Diagnostic Significance
Intact SalPCl Reagent ~ 150 to 155 ppmConfirms reagent is active and dry
Degraded SalPCl (Hydrolyzed) ~ 0 to 10 ppmIndicates moisture contamination
Cyclic Phosphite Intermediate ~ 126 ppm (Diastereomers)Confirms successful Step 1 phosphitylation[4]
Cyclic Triphosphite ~ -10 to -20 ppmConfirms successful Step 2 PPi coupling
Final 5'-Triphosphate ~ -5 (γ), -10 (α), -21 (β) ppmConfirms successful Step 3 oxidation/hydrolysis
Part 3: Experimental Protocols

Optimized One-Pot Ludwig-Eckstein Triphosphate Synthesis Note: All glassware must be oven-dried at 120 °C overnight. Run the entire reaction under a positive pressure of argon.

Step 1: Phosphitylation

  • Dissolve the dry, 3'-protected nucleoside (0.1 mmol) in anhydrous pyridine (1 mL) and anhydrous DMF (0.3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Inject a freshly prepared solution of anhydro-(o-carboxyphenyl)phosphorochloridate (SalPCl, 1.2 eq) in anhydrous DMF (0.2 mL).

  • Stir for 10–15 minutes at room temperature. Self-Validation Check: Pull a 50 µL aliquot and monitor by ³¹P NMR. The disappearance of the ~150 ppm SalPCl peak and the appearance of twin peaks at ~126 ppm confirms complete conversion to the cyclic phosphite[4].

Step 2: Cyclization with Pyrophosphate

  • Add anhydrous tributylamine (3.0 eq) to the reaction mixture to act as an acid scavenger.

  • Immediately inject a 0.5 M solution of bis(tributylammonium) pyrophosphate (TBA-PPi, 1.5 eq) in anhydrous DMF.

  • Stir vigorously for 15–30 minutes at room temperature. Self-Validation Check: A ³¹P NMR check should show the disappearance of the 126 ppm peak, replaced by a complex multiplet between -10 and -20 ppm, indicating the cyclic triphosphite[6].

Step 3: Oxidation & Hydrolysis

  • Prepare an oxidation solution of 1% Iodine (I₂) in Pyridine/Water (98:2, v/v).

  • Inject the iodine solution (approx. 1.5 eq of I₂) into the reaction mixture and stir for exactly 15–20 minutes.

  • Quench the reaction by adding a few drops of 5% aqueous sodium thiosulfate until the dark iodine color dissipates.

  • Add TEAB buffer (1 M, pH 7.5) and stir for 1 hour to complete the ring-opening hydrolysis[8].

  • Concentrate in vacuo and purify via Reverse-Phase HPLC.

Part 4: Mandatory Visualization

ReactionWorkflow Nuc Nucleoside (Dry) Int1 Cyclic Phosphite Intermediate Nuc->Int1 + Pyridine/DMF 0°C to RT SalPCl SalPCl (Anhydrous) SalPCl->Int1 Phosphitylation Int2 Cyclic Triphosphite Intermediate Int1->Int2 + Tributylamine Rapid Mixing PPi TBA-Pyrophosphate (Strictly Dry) PPi->Int2 Cyclization Prod Nucleoside 5'-Triphosphate Int2->Prod Ring Opening & Oxidation Ox I2 / H2O Oxidation Ox->Prod

Figure 1: Ludwig-Eckstein reaction workflow for nucleoside triphosphate synthesis.

TroubleshootingLogic Start Low Yield in SalPCl Coupling CheckNMR Check 31P NMR of Reaction Mixture Start->CheckNMR NoInt No Cyclic Intermediate (~126 ppm) CheckNMR->NoInt Missing 126 ppm peak YesInt Intermediate Forms But Fails Later CheckNMR->YesInt 126 ppm peak present Moisture Moisture Contamination (SalPCl Hydrolysis) NoInt->Moisture Upshifted P(III) peaks SideReact N-Acylation / N-Phosphitylation (Unprotected Bases) NoInt->SideReact Multiple product peaks PPiFail Pyrophosphate Coupling Fails (Insoluble/Wet TBA-PPi) YesInt->PPiFail Fails at Step 2 OxFail Oxidation/Hydrolysis Fails (Over-oxidation / pH issues) YesInt->OxFail Fails at Step 3

Figure 2: Troubleshooting logic tree for identifying SalPCl coupling failures.

References
  • Title: Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates Source: MDPI URL
  • Title: Synthesis of 5-substituted 2′-deoxycytidine 5′-(α-P-borano)
  • Title: SAFETY DATA SHEET - 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one Source: Fisher Scientific URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids Source: PMC - NIH URL
  • Title: Chemical Synthesis of Oligodeoxyribonucleotides Using N-Unprotected H-Phosphonate Monomers and Carbonium and Phosphonium Condensing Reagents Source: ACS Publications URL
  • Title: Supporting Information - Wiley-VCH Source: Wiley-VCH URL
  • Title: Bifunctional glycolipids targeting TLR4·MD-2 and short pentraxins Source: RSC Publishing URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Anhydro-(o-carboxyphenyl)phosphorochloridate Workflows

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (often referred to as Salicyl phosphoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (often referred to as Salicyl phosphorochloridate) for the precise 5'-phosphorylation or phosphitylation of nucleosides.

Nomenclature Note from our Senior Scientists: The literature frequently conflates the P(V) cyclic anhydride (CAS 5381-98-6) with its highly utilized P(III) analog, salicyl chlorophosphite (CAS 5381-99-7) [1]. Both reagents operate via a similar mechanistic pathway—forming a highly reactive cyclic intermediate—but the P(III) variant (used in the Ludwig-Eckstein method) requires a subsequent oxidation step. The troubleshooting principles below apply universally to both oxidation states, focusing on mitigating the three primary side reactions: hydrolysis, dimerization, and non-regioselective attack.

Mechanistic Pathway & Side Reaction Profiling

To control side reactions, we must first map the reaction landscape. The reagent acts as a bifunctional masking unit. Upon nucleophilic attack by the nucleoside's 5'-OH, it forms a highly electrophilic cyclic intermediate. If reaction conditions are not perfectly tuned, this intermediate acts as a trap for competing nucleophiles (water, 3'-OH, or unreacted nucleosides).

G Reagent Anhydro-(o-carboxyphenyl) phosphorochloridate Intermediate Activated 5'-O Cyclic Intermediate Reagent->Intermediate Regioselective 5'-OH Attack Side1 Hydrolyzed Reagent (Salicylic Acid + Pi) Reagent->Side1 Hydrolysis Side2 3'-O / 2'-O Phosphorylated Byproduct Reagent->Side2 Non-Selective Attack Nucleoside Nucleoside (5'-OH, 3'-OH) Nucleoside->Intermediate Nucleoside->Side2 Water Trace Moisture (H2O) Water->Side1 Side3 Dinucleotide Dimer (5'-5' or 5'-3') Intermediate->Side3 Excess Nucleoside Attack Target Desired Nucleoside Polyphosphate Intermediate->Target 1. PPi 2. Oxidation/Hydrolysis

Reaction landscape showing desired intermediate formation vs. primary side reactions.

Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction yields mostly salicylic acid and unreacted nucleoside. What went wrong?

The Causality: Anhydro-(o-carboxyphenyl)phosphorochloridate is exquisitely sensitive to moisture. Even trace amounts of water will outcompete the nucleoside for the reagent, causing rapid hydrolysis. This liberates hydrogen chloride gas and yields inert salicylic acid alongside inorganic phosphate/phosphite [3]. The Fix: Rigorously dry all solvents (DMF, pyridine, dioxane) over activated 3Å molecular sieves. Co-evaporate your starting nucleoside with anhydrous pyridine at least three times prior to the reaction.

Q2: I am observing significant amounts of 5'-5' or 5'-3' dinucleotide dimers. How can I prevent this?

The Causality: The activated cyclic intermediate formed after the initial 5'-OH attack is highly electrophilic. If there is unreacted nucleoside remaining in the reaction mixture, its free hydroxyl groups will attack the intermediate, bridging two nucleosides to form a dimer [1]. The Fix: Always maintain a slight stoichiometric excess of the phosphorochloridate reagent (1.1 to 1.2 equivalents) to ensure all free nucleoside is rapidly consumed. Additionally, employ high-dilution conditions and rapid stirring during the reagent addition phase.

Q3: How do I improve the regioselectivity for the 5'-OH over the 3'-OH or 2'-OH?

The Causality: While the reagent is sterically bulky and kinetically favors the primary 5'-OH, elevated temperatures or large excesses of the reagent provide the activation energy required to drive secondary hydroxyl attack (3'-OH or 2'-OH) [2]. The Fix: Conduct the initial reagent addition strictly at 0°C. If side reactions persist despite temperature control, you must transiently protect the 3'-OH (e.g., using an acetyl or levulinyl group) prior to phosphorylation.

Quantitative Optimization Data

To illustrate the causality of reaction conditions on side product formation, our application scientists have compiled the following optimization matrix.

Reagent EquivalentsTemperature (°C)Solvent System5'-Target Yield (%)Dimer Formation (%)3'-OH Side Product (%)
1.0 eq25°CDMF45%30%15%
1.1 eq 0°C Dioxane / Pyridine 85% <5% <2%
1.5 eq0°CDioxane / Pyridine60%<2%25%
1.1 eq25°CWet DMF (Trace H₂O)<5%<1%<1% (>90% Hydrolyzed)

Table 1: Impact of stoichiometry, temperature, and moisture on the distribution of reaction products.

Self-Validating Experimental Protocol: Anhydrous 5'-Triphosphorylation

This protocol utilizes the P(III) analog (salicyl chlorophosphite) via the modified Ludwig-Eckstein approach, designed with built-in validation steps to ensure side reactions are minimized.

Step 1: Substrate Desiccation

  • Dissolve the unprotected nucleoside (0.1 mmol) in 2 mL of anhydrous pyridine.

  • Evaporate to dryness under reduced pressure. Repeat this co-evaporation process three times to remove trace hydration spheres.

  • Resuspend the dried nucleoside in a mixture of 1.0 mL anhydrous DMF and 0.3 mL anhydrous pyridine under an argon atmosphere.

Step 2: Regioselective Phosphitylation

  • Prepare a fresh 1.0 M solution of the reagent in anhydrous dioxane.

  • Cool the nucleoside solution to exactly 0°C using an ice bath.

  • Dropwise, add 1.1 equivalents (110 µL) of the reagent over 2 minutes. Stir vigorously for 10–15 minutes. Causality Check: The low temperature suppresses 3'-OH attack, while the 1.1 eq excess prevents dimer formation by rapidly consuming all free nucleoside.

Step 3: System Validation (Crucial)

  • Self-Validation Check: Withdraw a 10 µL aliquot and analyze it directly via ³¹P NMR.

  • A successful intermediate formation is validated by the disappearance of the reagent peak and the appearance of a new signal corresponding to the cyclic intermediate (~126 ppm) [2]. Do not proceed to the next step until this shift is confirmed; proceeding prematurely will result in unreacted nucleoside forming dimers.

Step 4: Pyrophosphate Coupling & Oxidation

  • Inject a pre-mixed solution of tributylammonium pyrophosphate (1.5 eq) and tributylamine (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.

  • To open the cyclic intermediate and oxidize the phosphorus to P(V), add 2 mL of a 1% iodine solution in pyridine/water (98:2 v/v) [1]. Causality Check: The trace water here is now required to hydrolyze the cyclic anhydride linkage, completing the formation of the linear triphosphate.

  • Quench the reaction with aqueous Triethylammonium bicarbonate (TEAB) buffer (pH 7.5) and purify via anion-exchange chromatography.

References
  • Li, P., et al. "Synthesis of 5-substituted 2′-deoxycytidine 5′-(α-P-borano)triphosphates, their incorporation into DNA and effects on exonuclease." Nucleic Acids Research, Oxford Academic, [Link]

Optimization

anhydro-(o-carboxyphenyl)phosphorochloridate solubility issues in organic solvents

Welcome to the Technical Support Center for anhydro-(o-carboxyphenyl)phosphorochloridate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for anhydro-(o-carboxyphenyl)phosphorochloridate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this reagent, with a specific focus on solubility issues in organic solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.

I. Understanding the Challenge: The Nature of Anhydro-(o-carboxyphenyl)phosphorochloridate

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6), also known as Salicylic Acid Phosphorochloridate Cyclic Anhydride or 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide, is a bifunctional reagent. Its structure, containing a reactive phosphorochloridate and a cyclic anhydride, makes it a valuable tool for phosphorylation and other synthetic transformations.[1][2][3] However, this unique structure also contributes to its often-challenging solubility profile.

The molecule possesses both polar (the phosphate and anhydride groups) and non-polar (the benzene ring) characteristics. This duality can lead to poor solubility in a wide range of common organic solvents, as it may not be "like" enough for either very polar or very non-polar media to achieve significant dissolution. Furthermore, its nature as an off-white solid with a relatively low melting point (in the range of 36-40 °C) suggests that lattice energy may also play a role in its dissolution.[4]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of anhydro-(o-carboxyphenyl)phosphorochloridate.

Question 1: I am having trouble dissolving anhydro-(o-carboxyphenyl)phosphorochloridate in my reaction solvent. What are the recommended solvents?

Answer:

Direct, quantitative solubility data for anhydro-(o-carboxyphenyl)phosphorochloridate in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on the chemical structure and data from related cyclic organophosphorus compounds, a systematic approach to solvent selection is recommended.

Initial Solvent Screening:

It is advised to start with small-scale solubility tests before proceeding with your main experiment.

  • Polar Aprotic Solvents: These are often the most effective for dissolving polar, multifunctional compounds.

    • N,N-Dimethylformamide (DMF): Often a good starting point due to its high polarity. A related cyclic phosphate ester has been reported to be soluble in anhydrous DMF.

    • Acetonitrile (MeCN): Another common polar aprotic solvent that can be effective.

    • Tetrahydrofuran (THF) and Dioxane: These ether-based solvents can also be good choices, particularly if your reaction requires a less polar environment than DMF or MeCN.

  • Chlorinated Solvents:

    • Dichloromethane (DCM) and Chloroform (CHCl₃): These are less polar than the aprotic solvents listed above but can sometimes be effective, especially if the other reactants in your mixture are non-polar.

  • Alcohols:

    • Methanol (MeOH) and Ethanol (EtOH): While some related cyclic phosphate esters show solubility in alcohols, caution is advised. Anhydro-(o-carboxyphenyl)phosphorochloridate is highly reactive towards nucleophiles, and alcohols can react with the phosphorochloridate moiety, especially at elevated temperatures or in the presence of a base. If your protocol allows, use anhydrous alcohols and conduct the reaction at low temperatures.

Question 2: I've tried a few solvents with little success. Are there other strategies to improve solubility?

Answer:

Yes, if single-solvent systems are not effective, several other techniques can be employed:

  • Solvent Mixtures: Using a co-solvent system can often overcome solubility issues. For a similar cyclophosphorylating reagent, mixtures of THF with more polar solvents like N-Methyl-2-pyrrolidone (NMP) or DMF were found to be effective in accommodating both polar and non-polar reactants. This approach can be systematically explored.

  • Gentle Heating: Gently warming the solvent may increase the rate of dissolution and the overall solubility. Given the compound's melting point of around 36-40 °C, it is crucial to avoid overheating, which could lead to decomposition.[4] A water bath set to a temperature below the melting point is recommended. Always monitor for any signs of decomposition (color change, precipitate formation).

  • Sonication: Using an ultrasonic bath can help to break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.

Question 3: My compound appears to be dissolving, but then a precipitate forms. What could be happening?

Answer:

This observation could be due to a few factors:

  • Reaction with Trace Water: Anhydro-(o-carboxyphenyl)phosphorochloridate is highly sensitive to moisture. The phosphorochloridate can hydrolyze to the corresponding phosphonic acid, which may be less soluble in the organic solvent and precipitate out. Always use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during handling and dissolution.

  • Limited Solubility at Room Temperature: The compound may have a higher solubility at an elevated temperature, and upon cooling to room temperature, it may precipitate out if the solution is supersaturated.

  • Decomposition: At higher temperatures or in the presence of impurities, the compound may decompose, leading to the formation of insoluble byproducts.

Troubleshooting Flowchart for Solubility Issues

A troubleshooting workflow for addressing solubility challenges.

III. Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • Preparation: In a dry vial under an inert atmosphere, weigh a small, accurately known amount of anhydro-(o-carboxyphenyl)phosphorochloridate (e.g., 5 mg).

  • Solvent Addition: Add a measured volume of anhydrous solvent (e.g., 0.1 mL) to the vial.

  • Observation: Vigorously stir or vortex the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another measured volume of the solvent and repeat the observation. Continue this process until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

  • Gentle Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial in a water bath (e.g., to 30-35 °C) and observe for any changes in solubility.

  • Record Keeping: Carefully record the volume of solvent required to dissolve the compound to estimate its approximate solubility.

Protocol 2: Preparation of a Stock Solution
  • Drying: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Inert Atmosphere: Place the calculated amount of anhydro-(o-carboxyphenyl)phosphorochloridate into a flask equipped with a magnetic stir bar and a septum, under a positive pressure of nitrogen or argon.

  • Solvent Transfer: Using a dry syringe, slowly add the desired volume of anhydrous solvent to the flask while stirring.

  • Dissolution: Continue stirring at room temperature until the solid is fully dissolved. If necessary, use an ultrasonic bath or gently warm the flask as described above.

  • Storage: Once dissolved, use the solution immediately for the best results. If short-term storage is necessary, keep the flask tightly sealed under an inert atmosphere and store at a low temperature (e.g., 2-8 °C) to minimize potential degradation.

IV. Data Summary

While specific quantitative data is scarce, the following table summarizes the qualitative solubility expectations based on the properties of anhydro-(o-carboxyphenyl)phosphorochloridate and related compounds.

Solvent ClassRecommended SolventsExpected SolubilityNotes and Precautions
Polar Aprotic Anhydrous DMF, Acetonitrile, THF, DioxaneModerate to GoodOften the best choice. Use of anhydrous grades is critical.
Chlorinated Anhydrous DCM, ChloroformLow to ModerateMay be effective depending on the other reaction components.
Ethers Anhydrous Diethyl EtherLowGenerally not a good solvent for this compound.
Hydrocarbons Hexanes, TolueneVery LowUnlikely to be effective.
Alcohols Anhydrous Methanol, EthanolPotentially ModerateHigh risk of reaction. Use only if the protocol demands it, at low temperatures, and for short durations.

V. Concluding Remarks

The successful use of anhydro-(o-carboxyphenyl)phosphorochloridate is highly dependent on proper handling and the selection of an appropriate solvent system. Due to its reactivity, particularly its sensitivity to moisture, working under anhydrous and inert conditions is paramount to prevent hydrolysis and ensure the integrity of the reagent. When facing solubility challenges, a systematic approach involving the screening of polar aprotic solvents, the use of co-solvent systems, and gentle physical methods to aid dissolution is recommended. Always perform small-scale tests to determine the optimal conditions before committing to a large-scale reaction.

VI. References

  • LookChem. (n.d.). Anhydro-(O-carboxyphenyl)phosphorochloridate 5381-98-6. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Nucleoside Triphosphates Synthesized via Salicyl Chlorophosphite

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing modified nucleoside triphosphates (NTPs), α-thiotriphosphates (NTPαS), and α-boranotriphosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing modified nucleoside triphosphates (NTPs), α-thiotriphosphates (NTPαS), and α-boranotriphosphates (NTPαB) using the Ludwig-Eckstein method.

In this approach, anhydro-(o-carboxyphenyl)phosphorochloridate (commonly known as salicyl chlorophosphite) is used as a highly reactive phosphitylating agent [2]. While this "one-pot, three-step" synthesis is highly efficient, the resulting crude mixture contains unreacted nucleosides, mono/diphosphates, and a massive excess of displaced salicylic acid. The protocols and troubleshooting guides below are engineered to help you isolate high-purity, enzymatically active triphosphates.

Workflow Visualization

Workflow Step1 1. Phosphitylation (Salicyl chlorophosphite) Step2 2. Reaction Quenching (TEAB Buffer, pH 7.5) Step1->Step2 Pyrophosphate & I2/H2O Step3 3. Crude Mixture (NTP, NDP, Salicylic Acid) Step2->Step3 Hydrolysis Step4 4. Ion-Exchange / RP-HPLC (TEAB/MeCN Gradient) Step3->Step4 Removes Byproducts Step5 5. Counter-Ion Exchange (Dowex 50WX8 Na+) Step4->Step5 TEAH+ Salt Step6 6. Pure NTP (Stable Sodium Salt) Step5->Step6 Lyophilization

Figure 1: Ludwig-Eckstein Synthesis and Purification Workflow for Nucleoside Triphosphates.

Section 1: Standard Purification Protocols

To achieve >95% purity suitable for polymerase incorporation assays, purification must exploit both the charge (phosphate chain length) and the hydrophobicity (nucleobase) of the target molecule.

Protocol A: High-Resolution Ion-Pairing RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a volatile ion-pairing buffer is the gold standard for separating the target NTP from truncated sequences and aromatic byproducts [1].

1. Buffer Preparation (Critical Step):

  • Eluent A: 50 mM Triethylammonium bicarbonate (TEAB) in ultrapure water.

  • Eluent B: 50 mM TEAB in 50% Acetonitrile (MeCN).

  • Causality Check: TEAB is generated by bubbling CO₂ through a triethylamine/water solution. You must ensure the final pH is exactly 7.5–7.6. Triphosphates are highly acid-labile; an acidic buffer will rapidly hydrolyze the phosphoanhydride bonds during the run [1].

2. Chromatography Execution:

  • Evaporate the quenched reaction mixture to dryness and resuspend in a minimal volume of Eluent A.

  • Inject onto a semi-preparative C18 column (e.g., 250 x 10 mm).

  • Run a linear gradient from 0% to 100% Eluent B over 40 minutes at a flow rate appropriate for your column (typically 3–5 mL/min).

  • Monitor UV absorbance at 260 nm (or the specific λmax​ for your modified nucleobase).

Protocol B: Counter-Ion Exchange (TEAH⁺ to Na⁺)

Fractions collected from the HPLC will contain the triethylammonium (TEAH⁺) salt of your NTP. TEAH⁺ salts are oily, highly hygroscopic, and can inhibit sensitive downstream enzymes.

1. Resin Preparation:

  • Pack a glass column with Dowex 50W-X8 strong cation exchange resin (Na⁺ form).

  • Wash the resin with 5 column volumes of ultrapure water to remove fines and equilibrate.

2. Exchange & Recovery:

  • Lyophilize your pooled HPLC fractions to remove the bulk of the TEAB.

  • Dissolve the resulting residue in 1–2 mL of ultrapure water and load it onto the Dowex column.

  • Elute with ultrapure water using gravity flow. The highly polar NTP sodium salt will elute in the void volume [3].

  • Lyophilize the UV-active fractions to yield a stable, dry white powder.

Section 2: Quantitative Data & Buffer Selection

The table below summarizes the optimal chromatographic parameters based on the specific purification stage and target impurities.

Purification StageColumn / Stationary PhaseMobile Phase AMobile Phase BGradient ProfileTarget Impurities Removed
1. Anion-Exchange (Optional) DNAPac PA-100 (or DEAE Sephadex)10 mM TEAB (pH 7.5)1.0 M TEAB (pH 7.5)0% → 100% B (30 min)Mono-/Di-phosphates, bulk salts
2. Ion-Pairing RP-HPLC (Primary) Semi-Prep C18 (e.g., 250 x 10 mm)50 mM TEAB in H₂O (pH 7.5)50 mM TEAB in 50% Acetonitrile0% → 100% B (40 min)Salicylic acid, unreacted nucleoside
3. Counter-Ion Exchange Dowex 50W-X8 (Na⁺ form)Ultrapure H₂ON/AIsocratic (Gravity flow)Triethylammonium (TEAH⁺) ions
Section 3: Troubleshooting & FAQs

Q: I am seeing a massive, broad peak co-eluting with my product on the RP-HPLC. What is it, and how do I remove it? A: This is almost certainly salicylic acid . In the Ludwig-Eckstein synthesis, pyrophosphate attacks the cyclic phosphite intermediate, displacing salicylic acid as the primary leaving group [2]. Because it contains both a hydrophobic aromatic ring and a polar carboxylate, it exhibits complex, tailing retention behavior on C18 columns. Solution: If adjusting your gradient to a shallower slope (e.g., 0–30% B over 45 mins) fails, incorporate a preliminary strong anion-exchange (SAX) step. Salicylic acid (a mono-anion) will elute much earlier than your target triphosphate (a tetra-anion) on a column like the DNAPac PA-100 [3].

Q: Can I use Triethylammonium Acetate (TEAA) instead of Triethylammonium Bicarbonate (TEAB) for the RP-HPLC? A: Yes, but proceed with caution. TEAA often provides superior ion-pairing resolution on C18 columns compared to TEAB. However, TEAA is significantly less volatile. Removing TEAA requires extensive, repeated lyophilization and often leaves acetate adducts that can interfere with mass spectrometry or specific enzymatic assays. TEAB decomposes into volatile triethylamine and CO₂, making it much easier to remove completely under high vacuum [1].

Q: My α-thio and α-borano triphosphate analogues degrade during the final lyophilization steps. How can I prevent this? A: Modifications to the α-phosphate render the phosphoanhydride backbone highly susceptible to acid-catalyzed hydrolysis [4]. During the lyophilization of TEAB, the rapid loss of CO₂ gas can cause transient, localized drops in pH in the frozen matrix. Solution: Strictly ensure your initial TEAB stock is buffered to pH 7.5–7.6. For highly sensitive analogues, perform the Dowex Na⁺ exchange before the final lyophilization. The sodium salt of the triphosphate is significantly more stable during freeze-drying than the TEAH⁺ salt.

Q: Why is there poor resolution between my target NTP and the NDP/NMP byproducts on my C18 column? A: Reverse-phase columns separate molecules primarily by the hydrophobicity of the nucleobase, not the length of the highly polar phosphate chain. Solution: You rely entirely on the ion-pairing reagent (TEAB or TEAA) to bridge the gap. The hydrophobic triethyl group interacts with the C18 stationary phase, while the positively charged ammonium interacts with the negatively charged phosphates. Ensure your buffer concentration is high enough (at least 50 mM) to facilitate robust ion-pairing [1]. If resolution remains poor, switch to an anion-exchange column first.

References
  • Title: Nucleoside Triphosphates - From Synthesis to Biochemical Characterization Source: nih.gov URL: [Link]

  • Title: Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids Source: nih.gov URL: [Link]

  • Title: Protected nucleotides as building blocks for enzymatic de novo RNA synthesis Source: chemrxiv.org URL: [Link]

  • Title: Convenient Synthesis of Nucleoside Borane Diphosphate Analogues: Deoxy- and Ribonucleoside 5'-Pα-Boranodiphosphates Source: acs.org URL: [Link]

Optimization

overcoming steric hindrance with anhydro-(o-carboxyphenyl)phosphorochloridate

Welcome to the Phosphorylation Helpdesk . As a Senior Application Scientist, I frequently encounter challenges in nucleotide synthesis when utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (widely known as salicyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Phosphorylation Helpdesk . As a Senior Application Scientist, I frequently encounter challenges in nucleotide synthesis when utilizing anhydro-(o-carboxyphenyl)phosphorochloridate (widely known as salicyl chlorophosphite or 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one).

While this reagent is the gold standard for the "one-pot" Ludwig-Eckstein synthesis of nucleoside 5'-triphosphates and their α-modified analogs (e.g., α-thio, α-borano, α-seleno)[1], its bulky bicyclic structure makes it highly susceptible to steric hindrance. This guide is designed to help you diagnose steric bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to rescue your yields.

Mechanistic Insights: Where Steric Hindrance Occurs

To troubleshoot effectively, we must first understand the structural causality of the reaction. Salicyl chlorophosphite enables the regioselective formation of a cyclic triphosphite intermediate. This cyclic structure perfectly positions the pyrophosphate for selective ring-opening, preventing unwanted 3'-phosphorylation or branching[1]. However, the sheer bulk of the benzodioxaphosphorin ring creates two major steric bottlenecks during the workflow.

G Nuc Nucleoside (5'-OH) PhosTriester Phosphite Triester (Steric Bottleneck 1) Nuc->PhosTriester Phosphitylation Sal Salicyl Chlorophosphite (Bulky Reagent) Sal->PhosTriester Cyclic Cyclic Triphosphite (Steric Bottleneck 2) PhosTriester->Cyclic PPi Addition PPi Pyrophosphate PPi->Cyclic NTP Nucleoside Triphosphate Cyclic->NTP Ring Opening Ox Oxidation & Hydrolysis Ox->NTP

Ludwig-Eckstein phosphorylation pathway highlighting steric bottlenecks.

Troubleshooting Guide: Diagnostics & Solutions

Q: My phosphitylation step is failing (low conversion to the phosphite triester). How do I know if steric hindrance is the root cause? A:

  • Self-Validation Check: Monitor the reaction via ³¹P NMR. Unreacted salicyl chlorophosphite appears as a singlet around 150 ppm. If, after 30 minutes, you still see the starting material peak and no new peak around 120–130 ppm (the phosphite triester), steric hindrance is likely preventing the initial attack.

  • Causality: Bulky protecting groups (like TBDMS or Trityl) at the 2' or 3' positions physically block the 5'-OH from accessing the electrophilic phosphorus center of the bulky benzodioxaphosphorin ring.

  • Solution: Switch to smaller protecting groups (e.g., Acetyl or TMS). If protecting groups cannot be changed, increase the reaction temperature from 0°C to room temperature to provide the kinetic energy needed to overcome the steric activation barrier.

Q: The phosphitylation works, but I am not getting the cyclic triphosphite intermediate. What is happening? A:

  • Self-Validation Check: A successful pyrophosphate addition shifts the ³¹P NMR signal to ~110–120 ppm (a complex multiplet due to the cyclic structure). If you see hydrolysis products instead (peaks around 0 to 10 ppm), the pyrophosphate failed to attack.

  • Causality: The intermediate phosphite triester is already bulky. If the local environment is too crowded, the bulky tributylammonium pyrophosphate cannot approach the phosphorus atom at the correct trajectory.

  • Solution: Ensure absolute anhydrous conditions. Water is a smaller, faster nucleophile that will easily outcompete PPi if the PPi approach is sterically hindered[2]. Allow a longer reaction time (up to 1 hour) before proceeding to oxidation[1].

Q: My oxidation/ring-opening step is incomplete when making α-boranotriphosphates. Why? A:

  • Causality: Introducing a borane (BH₃) group using a borane-diisopropylamine complex requires the bulky complex to interact with the already crowded cyclic triphosphite[3]. This severe steric clash drastically reduces the reaction rate.

  • Solution: Swap to a smaller borane complex (e.g., borane-dimethylsulfide) or increase the equivalents of the oxidant.

Troubleshooting Start Low NTP Yield? Check1 Analyze 31P NMR of Intermediates Start->Check1 TriesterFail No Phosphite Triester (~120-130 ppm) Check1->TriesterFail CyclicFail Stuck at Cyclic Triphosphite (~110-120 ppm) Check1->CyclicFail Sol1 Reduce 2'/3' protecting group bulk (e.g., use TMS) TriesterFail->Sol1 Sol2 Increase temperature or change to smaller oxidant CyclicFail->Sol2

Diagnostic workflow for resolving steric hindrance in phosphorylation.

Quantitative Data: Impact of Steric Bulk on Phosphitylation

The table below summarizes the impact of various 3'-protecting groups on the initial phosphitylation yield when using salicyl chlorophosphite.

Substrate3'-Protecting GroupPhosphitylation Yield (%)Primary Steric BottleneckRecommended Action
ThymidineNone (Unprotected)>90%NoneStandard Protocol
ThymidineAcetyl (Ac)85%MinimalStandard Protocol
Cytidine2',3'-O-Isopropylidene75%Moderate ring strainIncrease reaction time by 15 min
AZTAzido (N₃)88%NoneStandard Protocol
Thymidinetert-Butyldimethylsilyl (TBDMS)45%5'-OH accessibilitySwitch to smaller PG (e.g., TMS)

Optimized Step-by-Step Methodology: The "High-Hindrance" Protocol

When working with sterically hindered nucleosides, the standard 0°C, 10-minute protocol will fail. Use this optimized, self-validating methodology.

Step 1: Rigorous Desiccation

  • Action: Co-evaporate the nucleoside (0.5 mmol) and tributylammonium pyrophosphate (1.0 mmol) separately with anhydrous pyridine (3 × 5 mL). Dry under high vacuum overnight.

  • Causality: P(III) reagents are highly moisture sensitive. If steric hindrance slows the desired reaction, even trace water will outcompete the nucleoside, hydrolyzing the salicyl chlorophosphite.

  • Validation: Karl Fischer titration of the solvent should read < 50 ppm water.

Step 2: Phosphitylation

  • Action: Dissolve the nucleoside in anhydrous DMF/pyridine (3:1, 2 mL). Add salicyl chlorophosphite (1.5 eq) dropwise at 0°C. Remove the ice bath and allow the reaction to warm to room temperature for 30–45 minutes.

  • Causality: Allowing the reaction to warm provides the kinetic energy necessary to overcome the steric clash between the bulky reagent and the hindered 5'-OH. Pyridine acts as an acid scavenger to neutralize the generated HCl, protecting acid-labile groups.

  • Validation: Pull a 50 µL aliquot for ³¹P NMR. Proceed only when the ~150 ppm singlet has converted to a ~120–130 ppm signal.

Step 3: Pyrophosphate Coupling

  • Action: Inject the dried tributylammonium pyrophosphate dissolved in DMF (1 mL) and tributylamine (1.5 mL) into the reaction mixture. Stir for 45 minutes at room temperature.

  • Causality: Tributylamine acts as a proton scavenger without acting as a competing nucleophile, facilitating the formation of the cyclic triphosphite[2].

Step 4: Oxidation / Ring Opening

  • Action: Add the oxidizing agent (e.g., 1% I₂ in pyridine/water for standard NTPs, or elemental sulfur for α-thiotriphosphates). Stir for 30 minutes.

  • Causality: Water acts as the nucleophile to open the cyclic intermediate at the anhydride bond. This ring-opening is thermodynamically driven by the oxidation of P(III) to P(V)[1].

Step 5: Purification

  • Action: Quench with water, evaporate, and purify via DEAE Sephadex A-25 ion-exchange chromatography using a linear gradient of TEAB buffer (0.1 M to 1.0 M).

Frequently Asked Questions (FAQs)

Q: Can I use salicyl chlorophosphite to phosphorylate secondary hydroxyls (e.g., a 3'-OH)? A: It is highly inefficient. The severe steric hindrance of a secondary carbon clashes with the bulky benzodioxaphosphorin ring, leading to abysmal yields[4]. If 3'-phosphorylation is required, abandon this reagent and utilize a less bulky phosphoramidite approach.

Q: Why do I see dinucleoside polyphosphates as byproducts in my final mixture? A: If steric hindrance slows down the desired intramolecular ring opening of the cyclic triphosphite, intermolecular reactions between two cyclic intermediates—or between a cyclic intermediate and an unreacted nucleoside—can occur, forming dinucleoside polyphosphates[5]. To mitigate this, run the oxidation/ring-opening step at a lower concentration (dilute the reaction mixture) to kinetically favor the intramolecular pathway.

Q: I am synthesizing an α-P-seleno triphosphate and my yields are low. Does steric hindrance play a role here? A: Yes. The oxidation step using reagents like 3H-1,2-benzothiaselenol-3-one (BTSe) involves a bulky selenium donor interacting with the bulky cyclic triphosphite[2]. Ensure you allow at least 1 hour for the selenization step at room temperature to overcome this barrier.

Sources

Reference Data & Comparative Studies

Validation

anhydro-(o-carboxyphenyl)phosphorochloridate vs HATU for peptide coupling efficiency

Title: Comparative Guide: Anhydro-(o-carboxyphenyl)phosphorochloridate vs. HATU in Peptide Coupling Executive Summary In the landscape of synthetic chemistry and drug development, selecting the correct coupling reagent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Anhydro-(o-carboxyphenyl)phosphorochloridate vs. HATU in Peptide Coupling

Executive Summary In the landscape of synthetic chemistry and drug development, selecting the correct coupling reagent is the difference between a high-yielding, epimer-free peptide and a complex mixture of side products. This guide addresses a highly specific mechanistic comparison: the performance of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the gold standard for peptide coupling, versus anhydro-(o-carboxyphenyl)phosphorochloridate (AOCP, CAS 5381-98-6, also known as salicyl chlorophosphite or the Ludwig-Eckstein reagent)[1][2][3].

While HATU is engineered specifically for amide bond formation[2], AOCP is occasionally theorized for peptide coupling via a mixed anhydride pathway. As a Senior Application Scientist, I will deconstruct the causality behind their respective efficiencies, proving why HATU dominates peptide synthesis and why AOCP is strictly reserved for nucleotide oligophosphorylation[3][4].

Mechanistic Pathways: The Causality of Coupling Efficiency

The HATU Pathway: Precision Amide Bond Formation HATU operates via the formation of an active OAt (7-azabenzotriazole) ester[2][5]. When a carboxylic acid reacts with HATU in the presence of a hindered base (e.g., DIPEA), it rapidly forms the highly reactive OAt ester. The critical advantage of HATU lies in the neighboring group effect: the pyridine nitrogen of the HOAt leaving group acts as an intramolecular general base, perfectly orienting the incoming amine nucleophile and accelerating aminolysis[5]. This mechanism drastically reduces reaction times and suppresses oxazolone formation, thereby minimizing epimerization (racemization) during segment coupling[6].

The AOCP Pathway: Competing Electrophilic Centers AOCP is a cyclic phosphorochloridite. In theory, it can react with a carboxylic acid to form a mixed acyl-phosphite anhydride. However, when an amine is introduced to form the peptide bond, it faces two competing electrophilic centers: the carbonyl carbon and the phosphorus atom. Because phosphorus is highly oxophilic and electrophilic, the amine frequently attacks the phosphorus center instead of the carbonyl. This leads to the formation of phosphoramidates (stable P-N bonds) rather than the desired amide bond, resulting in abysmal peptide yields. AOCP's true utility shines in the synthesis of nucleoside 5'-triphosphates and H-phosphonates, where it reacts with alcohols (not amines) to form stable phosphodiester linkages[3][7][8].

Visualizing the Reaction Pathways

HATU_Mechanism CarboxylicAcid Carboxylic Acid ActiveEster OAt Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Peptide Peptide Bond (>95% Yield) ActiveEster->Peptide Aminolysis (Neighboring Group Effect) Amine Amine Nucleophile Amine->Peptide

HATU-mediated peptide coupling pathway demonstrating efficient OAt active ester formation.

AOCP_Mechanism CarboxylicAcid Carboxylic Acid MixedAnhydride Mixed Acyl-Phosphite Anhydride CarboxylicAcid->MixedAnhydride Activation AOCP AOCP (SalPCl) AOCP->MixedAnhydride Peptide Peptide Bond (Minor Product) MixedAnhydride->Peptide Attack at Carbonyl SideProduct Phosphoramidate (Major Side Product) MixedAnhydride->SideProduct Attack at Phosphorus Amine Amine Nucleophile Amine->Peptide Amine->SideProduct

AOCP mixed anhydride pathway highlighting the competing phosphoramidate side reaction.

Comparative Performance Data

To objectively evaluate these reagents, we compare their performance metrics in a standard difficult segment coupling (e.g., Fmoc-Val-Aib-OH + H-Phe-OMe).

MetricHATUAOCP (Salicyl chlorophosphite)
Primary Application Peptide coupling, MacrocyclizationNucleoside 5'-triphosphate synthesis
Coupling Yield (Amide) > 95%< 15% (Dominated by side products)
Epimerization Rate < 2%High (Due to slow carbonyl attack)
Major Side Products Tetramethylguanidinium cappingPhosphoramidates, Pyrophosphates
Reaction Kinetics 15 - 30 minutes12 - 24 hours (for amide formation)
Moisture Sensitivity Moderate (Requires dry DMF)Extreme (Highly hygroscopic)

Experimental Protocols: A Self-Validating System

Protocol A: Standard HATU-Mediated Peptide Coupling Objective: Synthesize a dipeptide with minimal epimerization[6].

  • Preparation: Dissolve the N-protected carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.05 eq) to the solution. Causality: A slight excess of HATU ensures complete activation but prevents guanidinylation of the free amine, a known side reaction if HATU is used in large excess[5][9].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) dropwise. Causality: DIPEA deprotonates the carboxylic acid to initiate attack on HATU, and neutralizes the hexafluorophosphate byproduct.

  • Reaction: Stir at room temperature for 30 minutes. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

Protocol B: AOCP-Mediated Phosphitylation (Its True Application) Objective: Synthesize a nucleoside 5'-triphosphate via the Ludwig-Eckstein method[3][4].

  • Preparation: Dry the nucleoside (1.0 eq) and dissolve in anhydrous DMF/pyridine.

  • Phosphitylation: Add AOCP (1.2 eq) at 0 °C. Causality: AOCP selectively reacts with the 5'-hydroxyl group to form a cyclic phosphite intermediate[10].

  • Pyrophosphate Addition: Add tributylammonium pyrophosphate (1.5 eq). The cyclic intermediate is opened to form a cyclic triphosphate[10].

  • Oxidation & Hydrolysis: Oxidize with iodine/water to yield the linear 5'-triphosphate.

Conclusion & Recommendations

For drug development professionals and peptide chemists, HATU remains the undisputed champion for amide bond formation. Its structural design, specifically the HOAt leaving group, engineers a highly favorable kinetic pathway for aminolysis while suppressing epimerization[6][11].

Conversely, anhydro-(o-carboxyphenyl)phosphorochloridate (AOCP) should never be utilized for peptide coupling. Its electrophilic phosphorus center acts as a trap for amines, leading to phosphoramidate side products. AOCP must be strictly reserved for its authoritative use case: the rapid and efficient synthesis of nucleoside triphosphates and H-phosphonates[3][7].

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Peptide Coupling in the Presence of Highly Hindered Tertiary Amines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemical Synthesis of Oligosaccharides Derived from Streptococcus Pneumoniae Serotype 35B and D Provides Molecular Insight in l-Ficolin Binding Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Comparative

comparing anhydro-(o-carboxyphenyl)phosphorochloridate with DCC in amide synthesis

An objective evaluation of anhydro-(o-carboxyphenyl)phosphorochloridate (commonly known as Salicyl chlorophosphite or SalPCl, CAS 5381-98-6 / 5381-99-7) versus DCC (N,N'-Dicyclohexylcarbodiimide) requires a critical clar...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective evaluation of anhydro-(o-carboxyphenyl)phosphorochloridate (commonly known as Salicyl chlorophosphite or SalPCl, CAS 5381-98-6 / 5381-99-7) versus DCC (N,N'-Dicyclohexylcarbodiimide) requires a critical clarification of chemical paradigms. While DCC is a foundational workhorse for amide and peptide synthesis, SalPCl is a highly specialized electrophilic phosphitylating agent.

Comparing these two reagents for "amide synthesis" is an exercise in contrasting a purpose-built tool (DCC) with a theoretical edge-case (SalPCl). As a Senior Application Scientist, my goal in this guide is to deconstruct the mechanistic causality behind these reagents, explain why SalPCl is practically reserved for nucleotide chemistry, and provide field-proven protocols for their respective optimal applications.

Mechanistic Causality: C-N vs. P-O Bond Formation

The fundamental difference between these reagents lies in their electrophilic centers and the intermediates they generate.

DCC: The Carbodiimide Standard for Amides

DCC drives amide synthesis by directly activating the carboxylic acid. The carboxylate attacks the electrophilic carbon of the carbodiimide, forming an O-acylisourea intermediate . This intermediate is highly reactive toward amine nucleophiles. The thermodynamic driving force of this reaction is the formation of the highly stable, insoluble byproduct N,N'-dicyclohexylurea (DCU).

G A Carboxylic Acid C O-Acylisourea (Reactive) A->C + DCC B DCC B->C E Amide Product C->E + Amine F DCU Byproduct (Precipitates) C->F Rearrangement D Amine D->E

Figure 1: Mechanistic pathway of DCC-mediated amide bond formation via O-acylisourea.

SalPCl: The Nucleotide Specialist

Anhydro-(o-carboxyphenyl)phosphorochloridate features a highly reactive phosphorus(III) center. Its primary use is in the Ludwig-Eckstein method for synthesizing nucleoside 5'-triphosphates[2.9]. It reacts with the 5'-OH of a nucleoside to form a cyclic phosphite intermediate, which is subsequently opened by pyrophosphate and oxidized to yield the triphosphate[3.2].

If forced into an amide synthesis workflow, SalPCl would theoretically react with a carboxylic acid to form a mixed phosphite-carboxylic anhydride . While mixed anhydrides can react with amines to form amides, using SalPCl for this is highly inefficient, prone to hydrolysis, and vastly outperformed by dedicated phosphorus-based peptide coupling reagents (like PyBOP or PyNTP)[5.7].

G cluster_0 Primary: Ludwig-Eckstein Phosphorylation cluster_1 Theoretical: Amide Synthesis Sal SalPCl (CAS 5381-98-6) Cyc Cyclic Phosphite Sal->Cyc Mix Mixed Anhydride Sal->Mix Nuc Nucleoside 5'-OH Nuc->Cyc NTP Nucleoside Triphosphate Cyc->NTP Oxidation PPi Pyrophosphate PPi->NTP Acid Carboxylic Acid Acid->Mix Amide Amide Product Mix->Amide Amine Amine Amine->Amide

Figure 2: Divergent reactivity profiles of SalPCl highlighting its primary role vs. theoretical amide coupling.

Quantitative Data & Performance Comparison

To objectively guide reagent selection, the table below summarizes the operational parameters of both reagents.

ParameterDCC (N,N'-Dicyclohexylcarbodiimide)SalPCl (Anhydro-(o-carboxyphenyl)phosphorochloridate)
Primary Application Amide/Peptide bond formation, EsterificationNucleoside 5'-triphosphate synthesis, H-phosphonates[1.1]
Target Bond Formed C-N (Amides), C-O (Esters)P-O (Phosphoesters, Phosphoanhydrides)
Reactive Intermediate O-AcylisoureaCyclic Phosphite / Mixed Anhydride
Moisture Sensitivity Moderate (Slowly hydrolyzes to DCU)Extreme (Rapidly hydrolyzes, requires strict anhydrous conditions)
Major Byproduct N,N'-Dicyclohexylurea (DCU)Salicylic acid derivatives, HCl
Suitability for Amides Excellent (Industry Standard)Poor (Theoretical only; highly inefficient)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical changes observed during the reaction serve as real-time indicators of chemical success.

Protocol A: Standard Amide Synthesis using DCC

Causality Note: The precipitation of DCU acts as a thermodynamic sink, driving the reaction forward and providing a visual cue of successful activation.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) if steric hindrance is a concern.

  • Activation: Cool the mixture to 0 °C. Slowly add DCC (1.1 eq) dissolved in a minimal amount of DCM.

  • Self-Validation (Observation): Within 10–30 minutes, a white precipitate (DCU) will begin to form. This confirms the generation of the O-acylisourea intermediate and its subsequent reaction.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Filter the suspension through a Celite pad to remove the bulk of the DCU. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Nucleoside Triphosphorylation using SalPCl (Ludwig-Eckstein Method)

Causality Note: SalPCl is not used for amides. This protocol demonstrates its actual, field-proven utility in nucleotide chemistry[2.9].

  • Preparation: Thoroughly dry the 2',3'-protected nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine. Dissolve in anhydrous DMF/Pyridine.

  • Phosphitylation: Add SalPCl (1.1 eq) at room temperature. Stir for 15 minutes. The formation of the cyclic phosphite intermediate is rapid.

  • Pyrophosphate Addition: Inject a solution of tributylammonium pyrophosphate (1.5 eq) and tri-n-butylamine in anhydrous DMF. Stir for 30 minutes.

  • Oxidation (Self-Validation): Add a solution of Iodine (I₂) in Pyridine/Water. Observation: The dark brown color of iodine will rapidly fade as it oxidizes the P(III) intermediate to P(V). Once a faint brown color persists, oxidation is complete.

  • Workup: Quench with aqueous sodium thiosulfate. Purify the resulting nucleoside 5'-triphosphate via ion-exchange chromatography (e.g., DEAE-Sephadex).

Conclusion & Expert Recommendation

For drug development professionals and synthetic chemists, reagent selection must be dictated by mechanistic alignment:

  • Do not use SalPCl for amide synthesis. While it can theoretically activate a carboxylic acid, its extreme moisture sensitivity, generation of HCl, and propensity for side reactions make it an inferior choice.

  • Use DCC (or modern variants like EDC, HATU, PyBOP) for all routine amide and peptide couplings.

  • Reserve SalPCl exclusively for nucleotide chemistry , specifically when synthesizing nucleoside triphosphates, H-phosphonates, or prodrugs via the Ludwig-Eckstein methodology.

References

  • Kuznetsova, et al. "Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates." MDPI, 2024. Available at: [Link]

  • Mikhailopulo, et al. "Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid." PNAS, 2010. Available at: [Link]

  • Zamyatina, et al. "Synthesis of Lipid A and Inner Core LPS ligands containing 4-amino-4-deoxy-l-arabinose units." ResearchGate, 2012. Available at: [Link]

Validation

A Comparative Guide to Phosphitylation Reagents: NMR Spectra Validation of Anhydro-(o-carboxyphenyl)phosphorochloridate Reaction Products

Introduction: The Challenge of Regioselective Phosphorylation In the synthesis of therapeutic oligonucleotides, modified nucleoside triphosphates (NTPs), and complex glycolipids, achieving precise regioselective phosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Regioselective Phosphorylation

In the synthesis of therapeutic oligonucleotides, modified nucleoside triphosphates (NTPs), and complex glycolipids, achieving precise regioselective phosphorylation is a formidable challenge. While traditional reagents like phosphorus oxychloride (POCl₃) or standard phosphoramidites are ubiquitous, they often fall short when dealing with sensitive substrates or when synthesizing α-phosphate-modified triphosphates[1].

Enter anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6), widely known as Salicyl Chlorophosphite (SalPCl) . As a highly regioselective bifunctional phosphitylating agent, SalPCl has become the gold standard for the Ludwig-Eckstein synthesis of NTPs and the generation of stable H-phosphonate intermediates[1].

This guide objectively compares the performance of SalPCl against conventional alternatives, details the mechanistic causality behind its protocols, and provides robust NMR spectral data for the validation of its reaction products.

Mechanistic Causality: Why Choose SalPCl?

To understand why SalPCl outperforms alternatives in specific workflows, we must examine the reaction causality:

  • Bifunctional Leaving Groups: SalPCl features two distinct leaving groups—a highly reactive chloride and a moderately reactive carboxylate. When reacted with a nucleoside, the 5'-hydroxyl selectively displaces the chloride to form a stable cyclic phosphite intermediate[1].

  • The Ludwig-Eckstein Pathway: Upon the addition of pyrophosphate, the carboxylate group is displaced, forming a cyclotriphosphite intermediate. Subsequent oxidation and hydrolysis cleanly yield the triphosphate[1].

  • H-Phosphonate Stability: In carbohydrate chemistry, SalPCl reacts with free hydroxyls to form H-phosphonates. Unlike phosphoramidite intermediates, H-phosphonates do not require immediate oxidation and are immune to side reactions with azide-containing substrates[2].

Comparative Performance Analysis

The table below summarizes how SalPCl compares to the Yoshikawa method (POCl₃) and standard phosphoramidite chemistry.

ReagentPrimary ApplicationRegioselectivityReaction ConditionsMajor Byproducts / Limitations
SalPCl NTPs, H-PhosphonatesHigh (5'-OH preference)Mild (0°C to RT)Minimal; highly controlled cyclic intermediates
POCl₃ NMPs (Yoshikawa method)ModerateHarsh (0°C, acidic)Diphosphates, polyphosphates
Phosphoramidites Oligonucleotide synthesisHighStrictly anhydrousSide reactions with azides; requires strict inert atmosphere

Reaction Pathway Visualization

G cluster_reagents Nuc Substrate (Free -OH) Int_Sal Cyclic Phosphite Nuc->Int_Sal Int_POCl3 Phosphorodichloridate Nuc->Int_POCl3 Int_Amidite Phosphite Triester Nuc->Int_Amidite SalPCl Salicyl Chlorophosphite SalPCl->Int_Sal POCl3 POCl3 POCl3->Int_POCl3 Amidite Phosphoramidites Amidite->Int_Amidite Prod_Sal NTPs / H-Phosphonates Int_Sal->Prod_Sal PPi / I2 Prod_POCl3 NMPs Int_POCl3->Prod_POCl3 H2O Prod_Amidite Oligonucleotides Int_Amidite->Prod_Amidite I2 / H2O

Comparative reaction pathways of SalPCl versus POCl3 and phosphoramidites for phosphorylation.

Self-Validating Experimental Protocol: SalPCl-Mediated Triphosphorylation

This step-by-step methodology describes the synthesis of nucleoside triphosphates (NTPs) via the Ludwig-Eckstein method[3]. Every step is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding.

Step 1: Phosphitylation

  • Procedure: Dissolve the suitably protected nucleoside (1 eq.) in a 2:1 mixture of anhydrous pyridine and dioxane. Cool to 0°C. Add SalPCl (1.5 eq.) portion-wise under an Argon atmosphere. Stir for 4 hours at 0°C[3].

  • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, while dioxane ensures the solubility of the nucleoside. The 0°C temperature suppresses 3'-OH side reactions, ensuring 5'-regioselectivity.

  • Validation Checkpoint: An aliquot quenched with water will show a characteristic H-phosphonate doublet in ³¹P-NMR (see Section 6).

Step 2: Pyrophosphate Coupling

  • Procedure: Prepare a solution of tris(tetra-n-butylammonium) hydrogen pyrophosphate (1.5 eq.) in anhydrous DMF. Add this to the reaction mixture, followed by the dropwise addition of tributylamine (1.5 eq.). Stir for 1.5 hours[3].

  • Causality: The bulky tetra-n-butylammonium counterion is critical; it solubilizes the highly polar pyrophosphate in organic solvents (DMF/pyridine). Tributylamine drives the formation of the cyclotriphosphite intermediate by neutralizing the generated acidic protons.

Step 3: Oxidation and Hydrolysis

  • Procedure: Dissolve Iodine (1.5 eq.) in a 95:5 mixture of pyridine/H₂O. Add dropwise to the reaction mixture to oxidize the cyclotriphosphite[3].

  • Causality: Iodine acts as a mild oxidant, converting the P(III) intermediate to P(V). The presence of water simultaneously hydrolyzes the cyclic structure to yield the linear triphosphate.

NMR Spectra Validation (Quantitative Data)

Validating the success of SalPCl reactions requires precise NMR spectroscopy. Because phosphorus has a nuclear spin of 1/2, ³¹P-NMR and ¹H-NMR provide definitive quantitative data through chemical shifts and distinct coupling constants (J-values)[2][3].

Compound / Intermediate³¹P NMR Shift (ppm)¹H NMR Shift (ppm)Coupling Constant (J)
H-Phosphonate Intermediate δ 3.2 – 3.6 (d)δ 6.6 – 6.9 (d)¹J_PH ≈ 650 Hz
Cyclotriphosphite Intermediate δ 100 – 130 (m)N/AN/A
Final Triphosphate (NTP) α: -10.9 (d), β: -23.2 (t), γ: -11.6 (d)Nucleobase specific²J_PP ≈ 19 – 20 Hz
Monophosphate (POCl₃ product) δ 1.0 – 4.0 (s)N/AN/A

Key Diagnostic Signatures:

  • H-Phosphonate Confirmation: If the reaction is halted before pyrophosphate addition (e.g., in glycolipid synthesis), the formation of the H-phosphonate is confirmed by a massive ¹J_PH coupling constant (~650 Hz). This appears as a wide doublet in both the ³¹P-NMR (δ 3.2 – 3.6 ppm) and the ¹H-NMR (δ 6.6 – 6.9 ppm)[2].

  • Triphosphate Confirmation: The final NTP product will display a classic three-signal pattern in the ³¹P-NMR. The α-P and γ-P appear as doublets around -10.9 ppm and -11.6 ppm respectively, while the β-P appears as a triplet around -23.2 ppm due to coupling with both adjacent phosphorus atoms (²J_PP ≈ 19-20 Hz)[3].

Conclusion

For researchers synthesizing complex nucleoside triphosphates or sensitive glycolipids, Salicyl Chlorophosphite offers unparalleled regiocontrol and mild reaction conditions. While it requires strict adherence to anhydrous protocols during the initial phosphitylation, the distinct and easily verifiable NMR signatures of its intermediates make it a highly reliable, self-validating system for advanced drug development workflows.

References

  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC - NIH. 1

  • Bifunctional glycolipids targeting TLR4·MD-2 and short pentraxins - RSC Publishing.2

  • Protected nucleotides as building blocks for enzymatic de novo RNA synthesis - ChemRxiv. 3

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Anhydro-(o-carboxyphenyl)phosphorochloridate: A Comparative Analytical Guide

As a Senior Application Scientist in nucleotide chemistry and analytical mass spectrometry (MS), I frequently encounter the challenge of tracking highly reactive phosphorylating agents. Anhydro-(o-carboxyphenyl)phosphoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in nucleotide chemistry and analytical mass spectrometry (MS), I frequently encounter the challenge of tracking highly reactive phosphorylating agents. Anhydro-(o-carboxyphenyl)phosphorochloridate (AOCP) —also known as 2-chloro-2-oxo-1,3,2-benzodioxaphosphorin-4-one (CAS 5381-98-6)—is a potent P(V) reagent utilized in the synthesis of mixed anhydrides, prodrugs, and as a β -lactamase inhibitor.

Because AOCP is acutely sensitive to moisture, characterizing its structural dynamics via mass spectrometry requires a rigorous understanding of its fragmentation mechanics. This guide objectively compares the analytical and synthetic performance of AOCP against alternative phosphorylating agents, providing self-validating experimental protocols and mechanistic insights.

Structural Dynamics & MS Fragmentation Mechanism

In mass spectrometry, the behavior of cyclic organophosphorus compounds is dictated by the stability of their leaving groups and the inherent strain of their ring systems[1]. AOCP contains a highly strained cyclic mixed anhydride (carboxylate-phosphate) and a phosphorochloridate bond.

When subjected to Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) or Electron Impact (EI) modes, the molecular ion ( [M]+ at m/z 218 for 35 Cl) undergoes three primary, competitive fragmentation pathways:

  • Pathway A (Decarboxylation): The most diagnostic feature of the o-carboxyphenyl cyclic structure is the neutral loss of CO2​ (44 Da), yielding an intense fragment at m/z 174. Causality: The cyclic mixed anhydride bond is entropically primed for cleavage; the extrusion of CO2​ relieves ring strain and generates a stable phenoxy-phosphorus cation[2].

  • Pathway B (Dechlorination): The homolytic or heterolytic cleavage of the P-Cl bond results in the loss of a chlorine radical (35 Da) or HCl (36 Da), yielding m/z 183. This is a universal hallmark of phosphorochloridates[3].

  • Pathway C (Ring Cleavage): Deep fragmentation collapses the dioxaphosphorin ring, expelling PO2​Cl to form the stable salicyloyl cation (m/z 121), which subsequently loses CO (28 Da) to form a phenol-derived fragment (m/z 93).

MS_Fragmentation M Molecular Ion [M]+ m/z 218 M_CO2 [M - CO2]+ m/z 174 M->M_CO2 - CO2 (44 Da) M_Cl [M - Cl]+ m/z 183 M->M_Cl - Cl• (35 Da) Salicyloyl Salicyloyl Cation m/z 121 M->Salicyloyl - PO2Cl (97 Da) M_CO2->Salicyloyl - POCl (83 Da) Phenol Phenol Fragment m/z 93 Salicyloyl->Phenol - CO (28 Da)

MS/MS fragmentation of AOCP showing diagnostic neutral losses.

Comparative Performance Analysis

When designing an oligophosphorylation workflow, the choice of reagent dictates both the synthetic yield and the analytical traceability. AOCP is often compared to its P(III) analog, Salicyl chlorophosphite (used in the famous Ludwig-Eckstein triphosphate synthesis)[4][5], as well as standard agents like POCl3​ .

AOCP offers a distinct advantage: because it is already in the P(V) oxidation state, it circumvents the need for post-coupling oxidation (e.g., using iodine/water) required by P(III) reagents[5][6]. Furthermore, its strong UV chromophore and characteristic CO2​ neutral loss make it far easier to track via LC-MS than POCl3​ .

Table 1: Comparative Analytical & Synthetic Parameters
ReagentOxidation StateMS Ionization EfficiencyCharacteristic MS Neutral LossRegioselectivityStability / Handling
AOCP P(V)High (ESI+, UV-active) −CO2​ (44 Da), −Cl (35 Da)High (Sterically hindered)Moisture-sensitive; requires anhydrous conditions
Salicyl Chlorophosphite P(III)Moderate (Prone to oxidation) −HCl (36 Da)Moderate (Requires 2'/3'-OH protection)Highly reactive; requires post-coupling oxidation
Phosphorus Oxychloride ( POCl3​ ) P(V)Low (Lacks chromophore) −Cl (35 Da), −HCl (36 Da)Low (Prone to over-phosphorylation)Volatile, corrosive, difficult to track via LC-MS
Diphenyl Phosphorochloridate P(V)High (ESI+, UV-active)-Phenol (94 Da)HighStable; requires harsh deprotection conditions

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to differentiate between true reaction intermediates and artifactual degradation.

Protocol A: Anhydrous Flow-Injection MS/MS Characterization of AOCP

Objective: Obtain intact precursor ion data without aqueous hydrolysis masking the results. Causality: If AOCP is injected via standard reversed-phase LC (which uses water/formic acid), the mixed anhydride rapidly hydrolyzes into salicylic acid (m/z 138) and phosphoric acid. To capture the intact m/z 218 ion, we must bypass the analytical column and use anhydrous direct infusion.

  • System Preparation: Flush a syringe pump and PEEK transfer lines with 100% anhydrous Acetonitrile (ACN) for 15 minutes.

  • Blank Validation: Infuse pure anhydrous ACN at 10 µL/min. Monitor m/z 138 and m/z 218 to ensure the baseline is clean and devoid of carryover.

  • Sample Preparation: In a nitrogen-purged glovebox, dissolve 1 mg of AOCP in 1 mL of anhydrous ACN (approx. 4.5 mM). Dilute 1:100 in ACN immediately prior to injection.

  • MS Tuning (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 250°C (Keep low to prevent thermal decarboxylation).

  • Data Acquisition: Perform CID using a collision energy ramp (10–40 eV).

  • Self-Validation Check: Calculate the ratio of m/z 218 (intact) to m/z 138 (hydrolyzed salicylic acid). A ratio <1.0 indicates moisture contamination in the solvent lines or sample vial.

Protocol B: Regioselective 5'-OH Phosphorylation Workflow

Objective: Utilize AOCP to phosphorylate a nucleoside, tracking the intermediate via MS. Causality: Pyridine is used as the solvent because it acts as both a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the P-Cl displacement. This prevents the depurination of acid-sensitive nucleosides.

  • Coupling: Dissolve the dry nucleoside (1.0 eq) in anhydrous pyridine under argon. Add AOCP (1.2 eq) dropwise at 0°C.

  • Intermediate Tracking: After 15 minutes, quench a 1 µL aliquot into 100 µL of anhydrous methanol. LC-MS should reveal the cyclic phosphate intermediate (mass = Nucleoside + 182 Da).

  • Ring Opening (Hydrolysis): Add 0.5 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5) to the main reaction. Mechanism: The aqueous buffer selectively attacks the highly reactive acyl-phosphate anhydride bond, opening the ring while leaving the phosphate attached to the 5'-OH.

  • Purification: The leaving group (salicylic acid) is easily removed via reverse-phase HPLC or anion-exchange chromatography.

Phosphorylation_Workflow Substrate Nucleoside (5'-OH) Intermediate Cyclic Phosphate Intermediate Substrate->Intermediate + Base AOCP AOCP Reagent (P(V) Donor) AOCP->Intermediate Hydrolysis Aqueous Quench (Ring Opening) Intermediate->Hydrolysis H2O Product Phosphorylated Target Hydrolysis->Product - Salicylic Acid

Step-by-step phosphorylation workflow and intermediate ring-opening.

Conclusion

Anhydro-(o-carboxyphenyl)phosphorochloridate serves as a highly efficient, self-indicating P(V) phosphorylating agent. By understanding its unique mass spectrometry fragmentation pattern—specifically the diagnostic 44 Da neutral loss of CO2​ and the 35 Da loss of chlorine—researchers can accurately monitor reaction kinetics and intermediate stability. Compared to P(III) alternatives like salicyl chlorophosphite, AOCP streamlines the synthesis of complex phosphates by eliminating the need for post-synthetic oxidation, provided that stringent anhydrous conditions are maintained during handling and MS characterization.

References

  • National Center for Biotechnology Information (PMC). "Chemical synthesis, DNA incorporation and biological study of a new photocleavable 2′-deoxyadenosine mimic". Nucleic Acids Research. URL:[Link][4]

  • American Chemical Society (ACS). "Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation". Chemical Reviews. URL:[Link][5]

  • National Center for Biotechnology Information (PMC). "Mass Spectral Characterization of Organophosphate-Labeled Lysine in Peptides". Journal of Mass Spectrometry. URL:[Link][3]

  • IntechOpen. "Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods". IntechOpen. URL:[Link][1]

  • ResearchGate. "Rapid screening and identification of azole and organophosphorus pesticides in food based on characteristic product ions and neutral losses". Journal of Chromatography A. URL:[Link][2]

Sources

Validation

anhydro-(o-carboxyphenyl)phosphorochloridate vs phosphorus oxychloride in phosphorylation

An Authoritative Comparison Guide for Phosphorylation Workflows: Anhydro-(o-carboxyphenyl)phosphorochloridate vs. Phosphorus Oxychloride As a Senior Application Scientist navigating the complexities of nucleotide synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Comparison Guide for Phosphorylation Workflows: Anhydro-(o-carboxyphenyl)phosphorochloridate vs. Phosphorus Oxychloride

As a Senior Application Scientist navigating the complexities of nucleotide synthesis, prodrug development, and targeted phosphorylation, selecting the right phosphorylating agent is the most critical variable in your experimental design. The choice between a traditional, highly reactive agent like Phosphorus Oxychloride ( POCl3​ ) and a specialized, sterically directed reagent like Anhydro-(o-carboxyphenyl)phosphorochloridate (and its P(III) analog, salicyl chlorophosphite) dictates not only your reaction yield but the entire downstream purification strategy.

This guide objectively compares the performance, mechanistic causality, and practical application of these two divergent classes of phosphorylating agents, providing self-validating protocols to ensure scientific rigor in your laboratory.

Mechanistic Profiling & Chemical Causality

Phosphorus Oxychloride ( POCl3​ )

POCl3​ is the traditional workhorse of laboratory and industrial phosphorylation. It is a small, highly electrophilic P(V) reagent. Because of its lack of steric bulk, POCl3​ is intrinsically unselective and will rapidly phosphorylate primary, secondary, and tertiary alcohols, often leading to complex mixtures of mono-, di-, and tri-substituted phosphates[1].

The Causality of Selectivity: To harness POCl3​ for regioselective 5'-phosphorylation of nucleosides (the Yoshikawa procedure), the reaction must be performed in trialkyl phosphates (e.g., trimethyl phosphate). The solvent is not merely a medium; it forms a less reactive, sterically hindered complex with POCl3​ , which suppresses the reactivity of secondary 2'- and 3'-hydroxyls, directing the attack primarily to the unhindered 5'-OH[2].

Anhydro-(o-carboxyphenyl)phosphorochloridate & Salicyl Reagents

Anhydro-(o-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) is a cyclic mixed anhydride of salicylic acid and phosphorochloridic acid[3]. In nucleotide chemistry, its closely related P(III) counterpart, salicyl chlorophosphite (CAS 5381-99-7)—often erroneously referred to in older literature as salicyl phosphorochloridate—is the cornerstone of the Ludwig-Eckstein method [4].

The Causality of Selectivity: Unlike the brute-force substitution of POCl3​ , salicyl-based reagents operate via a highly controlled, step-wise ring-opening mechanism. The bulky bicyclic structure inherently favors reaction with primary alcohols. Upon nucleophilic attack by a 5'-OH, the chloride is displaced. Subsequent addition of a nucleophile (like water for H-phosphonates, or pyrophosphate for triphosphates) triggers the cleavage of the salicylic acid leaving group[5]. This thermodynamic pathway traps the intermediate, preventing over-phosphorylation and bypassing the need for aggressive protection-deprotection cycles on the nucleobase.

G Substrate Nucleoside (5'-OH) POCl3 Phosphorus Oxychloride (POCl3) Substrate->POCl3 PO(OMe)3, 0°C Anhydro Salicyl Chlorophosphite / Anhydro-Reagent Substrate->Anhydro Pyridine/Dioxane, 0°C Intermediate1 Phosphorodichloridate Intermediate POCl3->Intermediate1 HCl elimination Intermediate2 Salicyl Phosphite Intermediate Anhydro->Intermediate2 Chloride displacement Product1 Nucleoside 5'-Monophosphate (NMP) Intermediate1->Product1 Aqueous Quench (TEAB) Product2 Nucleoside 5'-H-Phosphonate or Triphosphate (NTP) Intermediate2->Product2 Pyrophosphate / Hydrolysis (- Salicylic Acid)

Fig 1: Mechanistic divergence between POCl3 and Salicyl-based cyclic phosphorylating agents.

Performance Comparison & Quantitative Data

When designing a synthesis route for nucleotide analogs or prodrugs, the choice of reagent significantly impacts the overall yield and purity profile. Below is a synthesized data comparison based on standard nucleoside functionalization workflows[1][2][5].

ParameterPhosphorus Oxychloride ( POCl3​ )Salicyl-based Cyclic Reagents (P(III)/P(V))
Oxidation State P(V)P(V) (CAS 5381-98-6) / P(III) (CAS 5381-99-7)
Regioselectivity (5'-OH) Moderate to High (Strictly solvent-dependent)Very High (Sterically driven)
Primary Application NMP synthesis, Vilsmeier-Haack, bulk phosphorylationsH-Phosphonates, NTPs (Ludwig-Eckstein), CycloSal Prodrugs
Moisture Sensitivity Extreme (Violent exothermic hydrolysis)High (Hydrolyzes to salicylic acid derivatives)
Typical Nucleotide Yield 60–85% (for simple NMPs)60–75% (for complex NTPs and H-Phosphonates)
Byproduct Profile Poly-phosphorylated species, symmetrical pyrophosphatesSalicylic acid (easily removed via extraction/chromatography)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm reaction progression before proceeding to quenching steps.

Protocol A: Regioselective Synthesis of NMPs using POCl3​ (Yoshikawa Method)

Use Case: Rapid, scalable synthesis of nucleoside 5'-monophosphates.

  • Preparation: Thoroughly dry the unprotected nucleoside (1.0 mmol) under high vacuum over P2​O5​ for 12 hours.

  • Solvation & Complexation: Dissolve the nucleoside in anhydrous trimethyl phosphate (5.0 mL) under an argon atmosphere. Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Trimethyl phosphate is mandatory here to form the bulky POCl3​ complex that prevents 2'/3'-OH phosphorylation.

  • Phosphorylation: Add freshly distilled POCl3​ (1.2 mmol, 1.2 eq) dropwise over 10 minutes.

  • Validation Checkpoint: Stir for 2–4 hours at 0 °C. Extract a 10 µL aliquot, quench in D2​O /TEAB, and analyze via 31P NMR. A successful intermediate formation will show a distinct phosphorodichloridate signal (typically around +3 to +5 ppm).

  • Quenching: Once complete, pour the mixture into 20 mL of ice-cold 1.0 M Triethylammonium bicarbonate (TEAB) buffer (pH 7.5). Stir vigorously for 30 minutes at room temperature to hydrolyze the P-Cl bonds[2].

  • Purification: Evaporate to dryness, co-evaporate with water, and purify via DEAE-Sephadex ion-exchange chromatography using a linear TEAB gradient (0.01 M to 0.5 M).

Protocol B: Synthesis of H-Phosphonates via Salicyl Chlorophosphite

Use Case: Synthesis of modified nucleotides, prodrugs, or precursors for solid-phase oligonucleotide synthesis.

  • Preparation: Dissolve the 2',3'-O-protected nucleoside (e.g., isopropylidene acetal) (1.0 mmol) in a strictly anhydrous mixture of Pyridine:1,4-Dioxane (2:1, v/v, 15 mL) under argon. Cool to 0 °C.

  • Phosphitylation: Add salicyl chlorophosphite (1.5 mmol, 1.5 eq) portion-wise. Causality: The pyridine acts as an acid scavenger for the liberated HCl, driving the displacement of the chloride by the 5'-OH.

  • Incubation: Stir the reaction for 2 to 4 hours at 0 °C[2].

  • Validation Checkpoint: 31P NMR of the reaction mixture should reveal two singlets near +125 ppm, representing the diastereomeric salicyl phosphite intermediates[5].

  • Hydrolysis/Ring-Opening: Add 5 mL of 1.0 M TEAB buffer directly to the reaction at 0 °C to hydrolyze the salicyl ester bond. Stir for an additional 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. The liberated salicylic acid byproduct can be removed by partitioning the residue between water and diethyl ether (the H-phosphonate remains in the aqueous layer as a triethylammonium salt). Purify the aqueous layer via silica gel flash chromatography (using a CH2​Cl2​ /MeOH/TEA gradient)[5].

Strategic Selection Guide

  • Choose POCl3​ when: You are synthesizing standard nucleoside monophosphates (NMPs) at a large scale, and your substrate lacks highly acid-sensitive protecting groups. It is highly cost-effective but demands rigorous temperature control and specific solvents (trimethyl phosphate) to force regioselectivity[1].

  • Choose Anhydro-(o-carboxyphenyl)phosphorochloridate (or its P(III) analog) when: You are executing the Ludwig-Eckstein synthesis of nucleoside triphosphates (NTPs)[4], generating H-phosphonates[5], or working with complex, multi-functionalized artificial nucleic acids where POCl3​ would cause uncontrollable side reactions. The built-in salicylic acid leaving group provides a thermodynamic "safety net" that prevents over-phosphorylation, making it the superior choice for high-value, complex substrates.

References

  • Artificial nucleic acids with enhanced functionalities. Universität zu Köln. Available at: [Link]

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. PubMed Central (PMC). Available at:[Link]

  • Chapter 3: Nucleosides and Nucleotides. The Royal Society of Chemistry. Available at: [Link]

  • Protected nucleotides as building blocks for enzymatic de novo RNA synthesis. ChemRxiv. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Stereoselectivity of Phosphorylating Agents: Anhydro-(o-carboxyphenyl)phosphorochloridate vs. Other Phosphites

For researchers, scientists, and drug development professionals, the precise control of stereochemistry at phosphorus centers is a critical parameter in the synthesis of novel therapeutics and fine chemicals. The stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry at phosphorus centers is a critical parameter in the synthesis of novel therapeutics and fine chemicals. The stereoselectivity of a phosphorylating agent directly influences the biological activity, toxicity, and pharmacokinetic properties of the final product. This guide provides an in-depth comparison of the stereoselectivity of anhydro-(o-carboxyphenyl)phosphorochloridate against other commonly employed phosphite reagents. We will delve into the mechanistic underpinnings of stereoselective phosphorylation, present supporting experimental data where available, and provide detailed protocols for the evaluation of stereoselectivity.

The Critical Role of P-Chirality in Drug Development

Many modern pharmaceuticals and agrochemicals are chiral molecules, where a single enantiomer or diastereomer is responsible for the desired biological effect. When a phosphorus atom is a stereocenter, the resulting P-chiral compounds can exhibit significantly different biological activities. For instance, the therapeutic efficacy of many antiviral nucleotide prodrugs is dependent on the specific stereochemistry at the phosphorus atom. Therefore, the ability to selectively synthesize one stereoisomer is of paramount importance in drug discovery and development.

Anhydro-(o-carboxyphenyl)phosphorochloridate: A Structurally Rigid Phosphorylating Agent

Anhydro-(o-carboxyphenyl)phosphorochloridate, also known as SalPCl, is a cyclic phosphorochloridate. Its rigid, bicyclic structure is a key feature that can potentially influence the stereochemical outcome of phosphorylation reactions. The constrained conformation of the phosphorylating agent can create a well-defined steric environment, which may lead to preferential attack of a nucleophile from one face, resulting in a diastereoselective or enantioselective transformation.

While extensive comparative studies on the stereoselectivity of anhydro-(o-carboxyphenyl)phosphorochloridate are not widely available in the peer-reviewed literature, its structural rigidity suggests a potential for high stereocontrol. The mechanism of phosphorylation would likely proceed through a nucleophilic attack on the phosphorus center, with the bulky and planar nature of the cyclic backbone dictating the trajectory of the incoming nucleophile.

A Comparative Overview of Common Phosphite Reagents

In contrast to the limited data on anhydro-(o-carboxyphenyl)phosphorochloridate, a wealth of information exists on the stereoselectivity of other phosphite reagents, particularly in the realm of asymmetric catalysis and oligonucleotide synthesis.

Chiral Phosphite Ligands in Asymmetric Catalysis

Chiral phosphites are a well-established class of ligands used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.[1] These ligands create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. The stereoselectivity is highly dependent on the structure of the chiral phosphite, including the nature of the chiral backbone and the substituents on the phosphorus atom.

Phosphoramidites in Oligonucleotide Synthesis

In the synthesis of oligonucleotides, phosphoramidites are the building blocks of choice. The phosphorus center in the resulting phosphite triester intermediate is chiral. Stereocontrol during the coupling reaction is crucial for the synthesis of stereopure phosphorothioate oligonucleotides, a class of therapeutic agents. Chiral auxiliaries attached to the phosphorus atom have been successfully employed to achieve high levels of diastereoselectivity in this process.

Data Presentation: A Comparative Look at Stereoselectivity

The following table summarizes the typical stereoselectivities achieved with different classes of phosphite reagents in various applications. It is important to note that direct comparison with anhydro-(o-carboxyphenyl)phosphorochloridate is challenging due to the lack of published data for the latter in similar stereoselective transformations.

Reagent/Ligand ClassApplicationTypical Stereoselectivity (ee or dr)Reference
Chiral Phosphite LigandsAsymmetric Hydrogenation>99% ee[2]
Chiral Phosphoramidite LigandsAsymmetric Hydrogenationup to >99% ee[3]
Chiral OxazaphospholidinesOligonucleotide Synthesis93:7 to 97:3 dr[4][5]
Anhydro-(o-carboxyphenyl)phosphorochloridatePhosphorylationData not available

ee = enantiomeric excess; dr = diastereomeric ratio

Experimental Protocols for Evaluating Stereoselectivity

The determination of the stereochemical purity of a phosphorylated product is a critical step in evaluating the performance of a phosphorylating agent. The two most common and reliable techniques are chiral High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy with chiral discriminating agents.

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[6][7][8]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for the separation of phosphorylated compounds.[9]

  • Mobile Phase Optimization: Start with a standard mobile phase, typically a mixture of hexane and isopropanol. The ratio of the solvents can be adjusted to optimize the separation.

  • Sample Preparation: Dissolve a small amount of the purified product (approximately 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Determination of Diastereomeric Ratio by ³¹P NMR Spectroscopy

³¹P NMR is an excellent tool for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus.[10][11] For chiral, non-racemic products, the diastereomers will often have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their direct quantification. The use of chiral solvating agents or chiral derivatizing agents can be employed to resolve the signals of enantiomers.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Addition of a Chiral Discriminating Agent (for enantiomers): If analyzing enantiomers, add a chiral solvating agent (e.g., a chiral alcohol or amine) or a chiral derivatizing agent to the NMR tube. This will form transient diastereomeric complexes with different chemical shifts.

  • Data Acquisition: Acquire the ³¹P NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Analysis and Quantification: The two diastereomers (or the diastereomeric complexes of enantiomers) should appear as separate signals. Integrate the peaks corresponding to each diastereomer. The diastereomeric ratio (dr) is the ratio of the integration values.

Visualizing the Path to Stereoselectivity

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Stereoselective_Phosphorylation cluster_reagents Phosphorylating Agents cluster_reaction Stereoselective Reaction cluster_products Products Anhydro Anhydro-(o-carboxyphenyl)- phosphorochloridate Reaction Phosphorylation Anhydro->Reaction Chiral_Phosphites Chiral Phosphites / Phosphoramidites Chiral_Phosphites->Reaction Nucleophile Chiral or Prochiral Nucleophile Nucleophile->Reaction Diastereomers Diastereomeric Products (R_P / S_P) Reaction->Diastereomers

Caption: General workflow for stereoselective phosphorylation.

Analysis_Workflow Start Phosphorylated Product Mixture HPLC Chiral HPLC Analysis Start->HPLC NMR ³¹P NMR Analysis Start->NMR HPLC_Result Separated Enantiomer Peaks HPLC->HPLC_Result NMR_Result Distinct Diastereomer Signals NMR->NMR_Result Calculation Calculate ee or dr HPLC_Result->Calculation NMR_Result->Calculation End Stereoselectivity Determined Calculation->End

Caption: Workflow for determining stereoselectivity.

Conclusion and Future Outlook

The control of stereoselectivity in phosphorylation reactions is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science. While chiral phosphite and phosphoramidite ligands have demonstrated exceptional performance in a range of asymmetric transformations, the potential of structurally rigid reagents like anhydro-(o-carboxyphenyl)phosphorochloridate remains an area ripe for exploration. Its constrained cyclic structure holds promise for inducing high levels of stereocontrol.

Future research should focus on systematic studies to evaluate the stereoselectivity of anhydro-(o-carboxyphenyl)phosphorochloridate in reactions with various chiral and prochiral nucleophiles. Direct comparisons with established chiral phosphites under identical conditions will be crucial to benchmark its performance and elucidate the mechanistic factors governing its stereoselectivity. Such studies will undoubtedly broaden the synthetic chemist's toolkit for accessing stereopure P-chiral molecules.

References

  • Determination of Enantiomeric Excess via 31P-NMR. ResearchGate. [Link]

  • Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. PubMed. [Link]

  • Modern Aspects of 31P NMR Spectroscopy. ResearchGate. [Link]

  • A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation. PubMed. [Link]

  • Chiral Separation of Organic Phosphonate Compounds on Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • Determination of enantiomeric excess. University of Bristol. [Link]

  • Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. ResearchGate. [Link]

  • Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. PMC. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC. [Link]

  • Structures of known chiral phosphite and phosphoramidite ligands derived from diols. ResearchGate. [Link]

  • Chiral phosphites as ligands in asymmetric metal complex catalysis and synthesis of coordination compounds. Russian Chemical Reviews. [Link]

  • Chiral Recognition and Resolution of Phosphoric Acids Using Octahedral Cobalt Complexes. PubMed. [Link]

  • Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. [Link]

  • Chiral phosphite–phosphoroamidites: a new class of ligand for asymmetric catalytic hydrogenation. Royal Society of Chemistry. [Link]

  • Organocatalytic 1,6-hydrophosphination of para-quinone methides: enantioselective access to chiral 3-phosphoxindoles bearing phosphorus-substituted quaternary carbon stereocenters. Royal Society of Chemistry. [Link]

  • Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. PubMed. [Link]

  • Regio‐ and Stereoselective Hydrophosphorylation of Ynamides for Synthesizing α‐Aminovinylphosphine Oxides. ResearchGate. [Link]

  • Stereocontrolled Synthesis of Dimethylamino Phosphorochloridate Monomers toward Stereopure Phosphorodiamidate Morpholino Oligonucleotides. Gene Tools, LLC. [Link]

  • Recent advances in the construction of β-hydroxy phosphorus compounds via direct vicinal hydroxy-phosphorylation of alkenes. Chemical Review and Letters. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. [Link]

  • Stereocontrolled Synthesis of Dimethylamino Phosphorochloridate Monomers toward Stereopure Phosphorodiamidate Morpholino Oligonucleotides. PubMed. [Link]

  • A Diastereoselective Mizoroki–Heck Reaction for Synthesis of Spirooxindole-Based Nonnatural Amino Acids Using a Boc-Pro. Diva-portal.org. [Link]

Sources

Safety & Regulatory Compliance

Safety

ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE proper disposal procedures

As researchers, synthetic chemists, and drug development professionals, we frequently rely on highly reactive electrophiles for phosphorylation and the synthesis of complex active pharmaceutical ingredients (APIs). Anhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers, synthetic chemists, and drug development professionals, we frequently rely on highly reactive electrophiles for phosphorylation and the synthesis of complex active pharmaceutical ingredients (APIs). Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6)—a cyclic phosphorochloridate often utilized as a "penicillin-like" inhibitor of β-lactamases—is a potent reagent in our synthetic toolkit[1].

However, high reactivity inherently parallels high risk. The improper disposal of phosphorochloridates is a leading cause of preventable laboratory incidents, including thermal runaway, toxic gas exposure, and localized explosions. This guide provides a self-validating, mechanistically grounded Standard Operating Procedure (SOP) for the safe handling, quenching, and disposal of Anhydro-(O-carboxyphenyl)phosphorochloridate.

Mechanistic Causality of Hazards: Why Specialized Disposal is Required

To safely dispose of a chemical, one must first understand its reactivity. The primary hazard of Anhydro-(O-carboxyphenyl)phosphorochloridate lies in its highly electrophilic phosphorus center, which is bound to a labile chloride leaving group.

When exposed to ambient moisture or directly mixed with water, the phosphorus-chlorine (P-Cl) bond undergoes a rapid, exothermic nucleophilic acyl substitution (hydrolysis). This reaction cleaves the P-Cl bond, releasing gaseous hydrogen chloride (HCl) and forming phosphoric acid derivatives. If quenched improperly (e.g., adding water directly to the neat chemical), the sudden spike in thermal energy can vaporize the unreacted compound, leading to a violent eruption of corrosive and toxic fumes 2[2]. Therefore, a controlled, phase-diluted quenching strategy is not just recommended—it is a strict operational necessity.

Table 1: Physicochemical & Hazard Summary of Anhydro-(O-carboxyphenyl)phosphorochloridate

Property / AttributeValue / Description
CAS Number 5381-98-6
Molecular Formula C7H4ClO4P
Molecular Weight 218.53 g/mol [1]
Physical State Off-White Solid[1]
Primary Hazard Class Corrosive (Category 1B), Water-Reactive[3]
Storage Requirements Inert atmosphere (N2/Ar), Freezer (-20 °C), strictly moisture-free[3]

Mandatory Visualization: Disposal Workflow Logic

The following diagram outlines the critical path for neutralizing phosphorochloridate waste. Every step is designed to mitigate kinetic energy and safely vent hazardous byproducts.

G Start Anhydro-(O-carboxyphenyl) phosphorochloridate Waste Dilute Dilute in Inert Solvent (e.g., Toluene / DCM) Start->Dilute Prevent neat hydrolysis Cool Cool to 0-5 °C (Ice-Water Bath) Dilute->Cool Suppress exotherm Quench Slowly Add Quenching Agent (Sat. NaHCO3 or MeOH) Cool->Quench Dropwise addition Monitor Monitor Temperature & Gas Evolution (HCl/CO2) Quench->Monitor Control reactivity Separate Phase Separation (Aqueous vs. Organic) Monitor->Separate Reaction complete WasteOrg Halogenated Organic Waste (Incineration) Separate->WasteOrg Organic layer WasteAq Neutralized Aqueous Waste (pH 7-9) Separate->WasteAq Aqueous layer

Fig 1: Logical workflow for the safe quenching and disposal of phosphorochloridate.

Standard Operating Procedure: Step-by-Step Quenching Protocol

This protocol utilizes a biphasic quenching method to ensure a self-validating, controlled destruction of the reactive P-Cl bond.

Phase 1: Preparation and Environmental Control
  • Isolate the Workspace: Perform all disposal operations inside a certified, properly functioning chemical fume hood with the sash lowered to the minimum workable height to protect against potential splashing.

  • Personal Protective Equipment (PPE): Don heavy-duty chemical-resistant gloves (butyl rubber or neoprene are preferred over standard nitrile for extended exposure to corrosives), splash goggles, a face shield, and a flame-resistant lab coat 4[4].

  • Assemble the Apparatus: Equip a multi-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen/argon inlet to maintain an inert atmosphere during the initial setup.

Phase 2: Dilution (The Kinetic Buffer)
  • Solvent Addition: Never quench the neat solid. Dissolve the waste Anhydro-(O-carboxyphenyl)phosphorochloridate in a dry, inert, non-protic solvent such as anhydrous toluene or dichloromethane (DCM) 2[2]. Aim for a concentration of approximately 5-10% w/v.

    • Causality: The solvent acts as a thermal sink, absorbing the heat of the subsequent reaction and physically separating the reactive molecules to slow the kinetic rate of hydrolysis.

  • Temperature Control: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0–5 °C.

Phase 3: Active Quenching
  • Select the Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mixture of methanol and a mild base (e.g., triethylamine) is optimal. Methanol acts as a gentle nucleophile, forming a stable methyl phosphate ester, while the base neutralizes the evolved HCl 5[5].

  • Dropwise Addition: Load the quenching agent into the addition funnel. Begin adding it dropwise to the vigorously stirring chilled solution.

  • System Validation (Monitoring): Watch for effervescence (release of CO₂ if using NaHCO₃, or HCl gas). Self-validation step: If the mixture begins to boil or fume excessively, the kinetic rate is too high. Halt the addition immediately and allow the ice bath to cool the system back to 0 °C before resuming.

Phase 4: Maturation and Waste Segregation
  • Warm to Ambient: Once the addition is complete and gas evolution ceases, remove the ice bath and allow the mixture to stir at room temperature for an additional 30–60 minutes to ensure complete consumption of the electrophilic species.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If an emulsion forms, adding a small amount of brine (saturated NaCl) will force the separation of the aqueous and organic layers.

  • Disposal Routing:

    • Organic Layer: Drain into a designated, clearly labeled "Halogenated Organic Waste" container for professional incineration.

    • Aqueous Layer: Verify the pH is between 7 and 9 using pH strips. Adjust with dilute NaOH or HCl if necessary, then dispose of in a "Neutralized Aqueous Waste" container 4[4].

Emergency Spill Response Plan

Operational readiness requires a definitive plan for accidental releases.

  • Small Spills (Inside Fume Hood): Do NOT use water or paper towels (which can ignite due to the exotherm). Cover the spill completely with dry sand, vermiculite, or a dedicated inert chemical absorbent. Carefully sweep the absorbed material using non-sparking tools into a wide-mouth polyethylene container. Transfer to the fume hood for the controlled quenching procedure described above 6[6].

  • Large Spills (Outside Fume Hood): Immediately evacuate the laboratory and isolate the area. Do not attempt to clean a large spill without a Self-Contained Breathing Apparatus (SCBA) and HAZMAT training. Contact your institution's Environmental Health and Safety (EHS) department immediately 6[6].

References

  • Wolfa Bio. "Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching". Acid Chloride Quenching Protocols. Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals". National Academies Press Guidelines for Exothermic Quenching. Available at: [Link]

Sources

Handling

Personal protective equipment for handling ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE

Standard Operating Procedure & Safety Guide: Handling Anhydro-(O-carboxyphenyl)phosphorochloridate Introduction Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS: 5381-98-6), also known as salicylic acid phosphorochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling Anhydro-(O-carboxyphenyl)phosphorochloridate

Introduction Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS: 5381-98-6), also known as salicylic acid phosphorochloridate cyclic anhydride, is a highly reactive, moisture-sensitive off-white solid [1]. In drug development and synthetic chemistry, it is primarily utilized as a potent phosphorylating agent for the chemical synthesis of nucleoside 5'-polyphosphates [3] and as a "penicillin-like" inhibitor of β-lactamases [2]. Because of its dual reactivity—featuring both an electron-withdrawing phosphorochloridate moiety and a strained cyclic anhydride—it demands rigorous, specialized safety and logistical protocols.

Chemical Profile & Mechanistic Hazards

Before handling, it is critical to understand the causality behind the chemical's hazards. The strained 1,3,2-benzodioxaphosphorin-4-one ring makes the phosphorus center highly electrophilic.

  • Water Reactivity: Upon contact with ambient moisture or water, the compound undergoes rapid exothermic hydrolysis. This violently releases corrosive hydrogen chloride (HCl) gas [6] and degrades the reagent into salicylic and phosphoric acid derivatives, ruining synthetic yields.

  • Corrosivity: It causes severe skin burns and permanent eye damage (Skin Corr. 1B, H314) [4].

Table 1: Quantitative Chemical Profile & Hazard Summary

PropertyValue / Specification
CAS Number 5381-98-6 [1]
Molecular Weight 218.53 g/mol [2]
Physical State Off-White Solid [2]
Storage Temperature Inert atmosphere, under -20°C (Freezer) [4]
Primary Hazards H314 (Severe skin burns/eye damage), Water-Reactive [4]

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling highly reactive acid chlorides and phosphorochloridates. The following specialized equipment is mandatory to prevent chemical burns and inhalation injuries [5].

Table 2: PPE Specifications & Scientific Rationale

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Heavy-duty Butyl rubber or Neoprene gloves.Standard nitrile gloves offer poor permeation resistance to acid chlorides. If dexterity is required, use double-gloved nitrile for short-term handling only, changing immediately upon contamination.
Eye/Face Protection Non-vented chemical splash goggles AND a full face shield.Vapors from phosphorochloridates are severely lachrymatory and corrosive. A face shield protects against sudden pressure build-up or splashing during quenching [5].
Body Protection Flame-resistant (FR) lab coat with a chemical-resistant apron (e.g., Tychem).Protects against exothermic splattering during transfer or accidental hydrolysis.
Respiratory Certified chemical fume hood or inert-atmosphere glovebox.Prevents inhalation of HCl gas generated by ambient moisture hydrolysis [6].

Operational Workflow: Inert Handling & Phosphorylation Setup

Because Anhydro-(O-carboxyphenyl)phosphorochloridate degrades rapidly in the presence of moisture, all synthetic setups must be conducted under strictly anhydrous conditions [3].

Step-by-Step Methodology: Setting up the Reaction

  • Glassware Preparation: Flame-dry all glassware under vacuum and backfill with ultra-pure Nitrogen or Argon (Schlenk technique).

  • Reagent Transfer: Transfer the solid Anhydro-(O-carboxyphenyl)phosphorochloridate strictly inside a glovebox or under a positive counter-flow of inert gas to prevent atmospheric moisture intrusion.

  • Solvent Addition: Seal the reaction flask with a rubber septum. Inject an anhydrous, amine-free solvent (e.g., dry THF or DCM) via a gas-tight syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C). The initial dissolution and subsequent nucleophilic attack are highly exothermic.

  • Reagent Introduction: Add the nucleophile (e.g., nucleoside solution) dropwise to control the rate of the exothermic reaction and prevent thermal runaway.

InertHandling N1 Purge Flask (Vacuum/N2 x3) N2 Transfer Solid (Inert Atmosphere) N1->N2 Maintain Inert Atm N3 Add Anhydrous Solvent (Syringe/Cannula) N2->N3 Seal with Septum N4 Cool to 0°C (Ice Bath) N3->N4 Dissolution N5 Dropwise Addition of Nucleophile N4->N5 Control Exotherm

Experimental Workflow for Handling Moisture-Sensitive Phosphorochloridates

Quenching & Waste Disposal Plan

Improper disposal of acid chlorides is a leading cause of laboratory accidents. Never add water directly to unreacted Anhydro-(O-carboxyphenyl)phosphorochloridate. The limited mutual solubility of water and acid chlorides can cause a dangerous time-lag followed by a violent, explosive exothermic release of HCl gas[5]. Instead, utilize an alcohol-based quenching protocol to convert the reactive chloride into a stable ester [7].

Step-by-Step Methodology: Safe Quenching

  • Cool the Mixture: Ensure the reaction vessel containing residual phosphorochloridate is cooled to 0°C in an ice bath [7].

  • Alcohol Addition: Slowly, dropwise, add a large excess of cold Isopropanol or Ethanol. Alcohols react slower and more predictably than water, safely neutralizing the acid chloride into a phosphate ester [7].

  • Stirring: Allow the mixture to stir for at least 30–60 minutes at room temperature to ensure complete consumption of the reactive species.

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) to neutralize the dissolved HCl. Wait for the effervescence ( CO2​ evolution) to cease completely.

  • Disposal: Transfer the neutralized biphasic mixture to a designated, vented hazardous waste container. Label clearly as "Neutralized Phosphorochloridate / Halogenated Organic Waste" and dispose of through Environmental Health & Safety (EH&S) [8].

Quenching Q1 Residual Acid Chloride Reaction Mixture Q2 Cool to 0°C (Ice Bath) Q1->Q2 Q3 Slow Addition of Isopropanol (Excess) Q2->Q3 Prevent thermal runaway Q4 Stir 30 mins (Esterification) Q3->Q4 Form stable ester Q5 Add Sat. NaHCO3 (Neutralize HCl) Q4->Q5 pH adjustment Q6 Phase Separation & Waste Disposal Q5->Q6 Safe for EH&S

Logical Cascade for the Safe Quenching and Neutralization of Acid Chlorides

Emergency Spill Mitigation

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area.

  • Do NOT use water: Never use water or damp paper towels to clean up the spill.

  • Absorb: Don full PPE (including a respirator if ventilation is compromised). Cover the spill completely with a calcined absorbent product (e.g., Oil-Dri, Zorb-All) or dry sand [9].

  • Collect: Sweep the absorbed material using a plastic dustpan and brush (avoid metal to prevent sparking if flammable solvents are present). Place into a heavy-duty polypropylene bag or bucket for EH&S disposal [10].

References

  • ChemicalBook. "Anhydro-(O-carboxyphenyl)phosphorochloridate | 5381-98-6". ChemicalBook.
  • Echemi. "5381-98-6, Anhydro-(O-carboxyphenyl)phosphorochloridate Formula". Echemi.
  • Koplūnaitė, M., et al. "A new route to nucleoside 5'-triphosphates". ResearchGate.
  • GuideChem. "1,2-PHENYLENE PHOSPHOROCHLORIDATE 1499-17-8 wiki & SDS Data". GuideChem.
  • BASF. "Acid Chlorides and Chloroformates - Safety and Handling". BASF Safety Guidelines.
  • Fisher Scientific. "SAFETY DATA SHEET - Diphenyl phosphorochloridate". Fisher Scientific.
  • Yufeng. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling". Yufeng GP.
  • University of Notre Dame. "Standard Operating Procedures Waste Handling & Disposal". Kamat Lab.
  • Rice University. "Chemical Spills - Environmental Health Safety and Laboratory Operations". Rice University EH&S.
  • Atlassian / EMU Safety Program. "Safety Program - Resources". Atlassian.
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